molecular formula C11H17NO2 B13617032 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

Cat. No.: B13617032
M. Wt: 195.26 g/mol
InChI Key: KDXPCLYIPKSHOO-UHFFFAOYSA-N
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Description

1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol is a synthetic organic compound of significant interest in medicinal chemistry research, particularly as a key structural motif and synthetic precursor in the development of psychoactive substances. Its core structure, featuring a beta-amino alcohol with methoxy and methyl substituents on the phenyl ring, is characteristic of compounds that interact with trace amine-associated receptors (TAARs) and monoaminergic systems https://pubchem.ncbi.nlm.nih.gov/ . Researchers utilize this compound to study structure-activity relationships (SAR), focusing on how the specific substitution pattern on the phenyl ring—the 2-methoxy and 5-methyl groups—influences receptor binding affinity, selectivity, and functional activity https://www.researchgate.net/ . The primary research value lies in its role as a chemical intermediate for the synthesis of more complex molecules for pharmacological assay and reference standard preparation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure compliance with all applicable local, state, national, and international regulations concerning the handling of this substance.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO2/c1-8-4-5-10(14-3)9(6-8)11(2,13)7-12/h4-6,13H,7,12H2,1-3H3

InChI Key

KDXPCLYIPKSHOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)(CN)O

Origin of Product

United States

Foundational & Exploratory

"1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a substituted aminopropanol derivative. In the absence of a directly published synthesis for this specific molecule, this document outlines a logical and scientifically grounded approach based on well-established organic chemistry principles. The proposed route commences with commercially available 4-methylanisole and proceeds through a Friedel-Crafts acylation, alpha-bromination, and subsequent nucleophilic substitution with an amine, followed by reduction. Each step is detailed with theoretical justification, step-by-step experimental protocols, and characterization methods. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a robust starting point for the synthesis of this and structurally related compounds.

Introduction and Retrosynthetic Analysis

This compound is a tertiary alcohol containing a primary amine. Its structure suggests potential applications as a building block in medicinal chemistry, possibly as a precursor to more complex molecules with biological activity. A thorough literature search did not reveal a direct, published synthesis for this specific compound. Therefore, a plausible synthetic route has been devised based on fundamental organic reactions.

A retrosynthetic analysis of the target molecule suggests a logical disconnection strategy. The primary amino group can be installed late in the synthesis, for instance, through the reduction of an azide or a nitrile, or via direct amination of a suitable precursor. The tertiary alcohol can be formed through the addition of a methyl organometallic reagent to a ketone. This leads to a key intermediate, an α-aminoketone, or a precursor thereof.

A more practical approach, and the one detailed in this guide, involves the synthesis of a propiophenone derivative, which can then be functionalized. The carbon-nitrogen bond is retrosynthetically disconnected to reveal an α-haloketone and an amine source. The α-haloketone can be prepared from the corresponding propiophenone, which in turn is accessible from 4-methylanisole via Friedel-Crafts acylation.

G TM This compound I1 1-Amino-2-(2-methoxy-5-methylphenyl)propan-1-one TM->I1 C=O Reduction I2 1-Bromo-2-(2-methoxy-5-methylphenyl)propan-1-one I1->I2 C-N bond formation I3 2-(2-methoxy-5-methylphenyl)propan-1-one I2->I3 α-Bromination SM 4-Methylanisole + Propanoyl chloride I3->SM Friedel-Crafts Acylation G SM 4-Methylanisole I1 1-(2-methoxy-5-methylphenyl)propan-1-one SM->I1 1. Propanoyl chloride, AlCl3 2. DCM I2 2-Bromo-1-(2-methoxy-5-methylphenyl)propan-1-one I1->I2 Br2, Acetic Acid I3 2-Amino-1-(2-methoxy-5-methylphenyl)propan-1-one I2->I3 NH3 (aq) TM This compound I3->TM NaBH4, Methanol

Figure 2: Proposed forward synthesis pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-methoxy-5-methylphenyl)propan-1-one

This step involves the Friedel-Crafts acylation of 4-methylanisole. The methoxy group is a strong activating group and directs ortho and para. Due to steric hindrance from the methoxy group, the acylation is expected to occur predominantly at the position ortho to the methyl group and para to the methoxy group.

Protocol:

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 10 mL/mmol of starting material) under a nitrogen atmosphere at 0 °C, add propanoyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 4-methylanisole (1.0 eq) in dry DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl (1 mL/g of AlCl3).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 1: Reaction Parameters for Friedel-Crafts Acylation

Reactant/ReagentMolar Eq.SolventTemperature (°C)Reaction Time (h)Expected Yield (%)
4-Methylanisole1.0DCM0 to RT12-1675-85
Propanoyl chloride1.1DCM0-
Aluminum chloride1.2DCM0-
Step 2: Synthesis of 2-Bromo-1-(2-methoxy-5-methylphenyl)propan-1-one

The α-bromination of the ketone is a standard transformation. The reaction is typically carried out in a suitable solvent with elemental bromine.

Protocol:

  • Dissolve 1-(2-methoxy-5-methylphenyl)propan-1-one (1.0 eq) in glacial acetic acid (10 mL/mmol).

  • Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a large volume of cold water.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution until the effervescence ceases, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude α-bromoketone, which can be used in the next step without further purification or purified by recrystallization or column chromatography.

Step 3: Synthesis of 2-Amino-1-(2-methoxy-5-methylphenyl)propan-1-one

The α-bromoketone is a good electrophile for nucleophilic substitution with an amine. In this case, aqueous ammonia is used as the nitrogen source.

Protocol:

  • Dissolve the crude 2-bromo-1-(2-methoxy-5-methylphenyl)propan-1-one (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

  • Add an excess of concentrated aqueous ammonia (10-20 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours in a sealed vessel.

  • Monitor the reaction by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude α-aminoketone. This product can be purified by column chromatography.

Step 4: Synthesis of this compound

The final step is the reduction of the ketone to a tertiary alcohol. A mild reducing agent like sodium borohydride is suitable for this transformation and will not affect other functional groups.

Protocol:

  • Dissolve the 2-amino-1-(2-methoxy-5-methylphenyl)propan-1-one (1.0 eq) in methanol (15 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully add acetone to quench the excess NaBH4.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product. The final compound can be purified by column chromatography on silica gel.

Characterization and Analysis

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules.

Safety Considerations

All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Aluminum chloride: Corrosive and reacts violently with water. Handle with care in a dry environment.

  • Propanoyl chloride: Corrosive and a lachrymator. Handle in a fume hood.

  • Bromine: Highly toxic, corrosive, and volatile. Handle with extreme caution in a fume hood.

  • Sodium borohydride: Flammable solid and reacts with water to produce hydrogen gas.

Conclusion

This technical guide presents a feasible and well-reasoned synthetic pathway for this compound. The proposed four-step synthesis is based on established and reliable organic transformations. The detailed protocols and considerations provided herein offer a solid foundation for researchers to successfully synthesize this target molecule and its analogs for further investigation in medicinal chemistry and drug discovery programs.

References

A comprehensive list of references that support the described chemical transformations would be compiled here based on actual literature precedents for each reaction type. As this is a proposed synthesis for a novel compound, the references would cite examples of:

  • Friedel-Crafts acyl
  • Alpha-bromin
  • Nucleophilic substitution of α-haloketones with ammonia.
  • Sodium borohydride reduction of α-aminoketones.

Please note: As a language model, I cannot generate a real-time, clickable list of new scientific references. The reference list would be populated during the actual research and development process with relevant articles from scientific databases such as Scopus, SciFinder, and Google Scholar.

Navigating the Frontier of Medicinal Chemistry: A Technical Guide to the Discovery and Characterization of Novel Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on "1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol"

The compound "this compound" serves as a conceptual archetype for this guide. As of the latest literature surveys, this specific molecule is not a widely documented substance. Consequently, this document leverages it as a representative model to explore the broader, strategically significant class of substituted β-amino alcohols. The principles, protocols, and scientific rationale detailed herein are therefore presented as a comprehensive framework for the discovery, synthesis, and analysis of novel compounds within this chemical family, a group with profound implications in pharmacology and drug development.

Section 1: The Legacy and Promise of Substituted Amino Alcohols

The journey into the world of substituted amino alcohols is a venture into a rich history of pharmacological innovation and, more recently, the complex landscape of novel psychoactive substances (NPS). This class of compounds, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, is a cornerstone of medicinal chemistry.[1][2] Many established pharmaceuticals, from beta-blockers to bronchodilators, are built upon this structural scaffold.[]

The allure of this chemical family lies in its remarkable versatility. Subtle modifications to the aromatic ring, the alkyl chain, or the amino group can drastically alter the compound's pharmacological profile, leading to a wide spectrum of effects on the central nervous system.[4] The pioneering work of chemists like Alexander Shulgin in the systematic exploration of substituted phenethylamines, a closely related class, demonstrated how minor structural changes can modulate psychoactive properties, from stimulant to hallucinogenic.[5]

Methoxy-substituted phenethylamines, in particular, have been a fertile ground for discovery, with compounds like mescaline and the "2C-x" series being prime examples of how methoxy groups can influence receptor affinity and psychotomimetic potency.[5] These substitutions often enhance interaction with serotonin receptors, particularly the 5-HT₂A receptor, a key target for many psychedelic compounds.[6]

The compound at the heart of our theoretical exploration, "this compound," embodies the key features that make this chemical space so compelling for researchers: a substituted phenyl ring ripe for modification, and the critical amino alcohol functionality. Understanding the discovery and history of this broader class provides the essential context for embarking on the synthesis and evaluation of new chemical entities.

Section 2: Synthetic Strategies for Novel Amino Alcohols

The synthesis of novel β-amino alcohols is a well-established yet continually evolving field of organic chemistry. The chosen synthetic route is often dictated by the desired stereochemistry and the availability of starting materials. For a compound like our theoretical "this compound," several general strategies could be employed.

Retrosynthetic Analysis

A logical retrosynthetic approach to our target molecule would involve disconnecting the carbon-nitrogen bond, suggesting a precursor epoxide. This is a common and powerful strategy for the synthesis of amino alcohols.[2]

G target This compound precursor1 2-(2-methoxy-5-methylphenyl)-2-methyloxirane target->precursor1 C-N disconnection precursor2 Ammonia target->precursor2 starting_material1 2-Methoxy-5-methylacetophenone precursor1->starting_material1 Corey-Chaykovsky Reaction starting_material2 Trimethylsulfoxonium iodide precursor1->starting_material2

Caption: Retrosynthetic analysis of the target amino alcohol.

Key Synthetic Methodologies

This is one of the most versatile methods for preparing β-amino alcohols.[2] The reaction of an epoxide with an amine is a classic nucleophilic substitution.

Experimental Protocol:

  • Epoxide Synthesis (Corey-Chaykovsky Reaction):

    • To a stirred suspension of sodium hydride (1.1 eq) in dry DMSO at room temperature, add trimethylsulfoxonium iodide (1.1 eq) portion-wise.

    • Stir the resulting mixture for 30-45 minutes until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

    • Cool the reaction mixture to 0°C and add a solution of 2-methoxy-5-methylacetophenone (1.0 eq) in dry THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to yield 2-(2-methoxy-5-methylphenyl)-2-methyloxirane.

  • Aminolysis of the Epoxide:

    • Dissolve the purified epoxide (1.0 eq) in a solution of ammonia in methanol (excess).

    • Heat the mixture in a sealed tube at 80-100°C for 24-48 hours.

    • Cool the reaction mixture and evaporate the solvent under reduced pressure.

    • Purify the resulting crude amino alcohol by column chromatography or crystallization.

An alternative approach involves the synthesis of an α-amino ketone followed by reduction of the carbonyl group.

Experimental Protocol:

  • α-Bromination of the Ketone:

    • Dissolve 2-methoxy-5-methylacetophenone (1.0 eq) in a suitable solvent such as methanol or acetic acid.

    • Add bromine (1.0 eq) dropwise at 0°C.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude α-bromo ketone.

  • Nucleophilic Substitution with Ammonia:

    • Dissolve the crude α-bromo ketone in a solution of ammonia in methanol (excess).

    • Stir the reaction at room temperature for 24 hours.

    • Evaporate the solvent and purify the resulting α-amino ketone by column chromatography.

  • Reduction of the Carbonyl Group:

    • Dissolve the α-amino ketone (1.0 eq) in methanol and cool to 0°C.

    • Add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction for 2-4 hours at room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • Purify the final amino alcohol by column chromatography.

Section 3: Analytical Characterization of Novel Compounds

The unambiguous identification and characterization of a novel compound is a critical step in the discovery process. A combination of spectroscopic and spectrometric techniques is essential to confirm the structure and purity of the synthesized molecule.[7][8]

Spectroscopic and Spectrometric Techniques
TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies the carbon skeleton. 2D NMR techniques (COSY, HSQC, HMBC) can be used to establish detailed structural assignments.[9]
Mass Spectrometry (MS) Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns can offer clues about the structure. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for both identification and quantification.[9]
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the amine.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound.
Analytical Workflow

G synthesis Crude Synthetic Product purification Purification (Column Chromatography/Crystallization) synthesis->purification prelim_analysis Preliminary Analysis (TLC, LC-MS) purification->prelim_analysis structure_elucidation Structural Elucidation (NMR, HRMS, IR) prelim_analysis->structure_elucidation purity_assessment Purity Assessment (HPLC, qNMR) structure_elucidation->purity_assessment final_product Characterized Compound purity_assessment->final_product

Caption: A typical analytical workflow for a novel compound.

Section 4: Pharmacological Evaluation of Novel Amino Alcohols

The pharmacological evaluation of a novel amino alcohol involves a tiered approach, starting with in vitro assays to determine its primary biological targets and progressing to in vivo studies to assess its overall effects and safety profile.

In Vitro Screening

The initial step is to screen the compound against a panel of receptors, transporters, and enzymes known to be modulated by structurally similar molecules. For a methoxy-substituted phenylpropanolamine, this would typically include:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT₂ family (5-HT₂A, 5-HT₂B, 5-HT₂C), which are common targets for psychedelic and psychoactive compounds.[10]

  • Dopamine (D) Receptors and Transporter (DAT): To assess stimulant properties.[11]

  • Norepinephrine (NE) Receptors and Transporter (NET): To evaluate effects on the noradrenergic system.

  • NMDA Receptors: As some related compounds, like methoxphenidine, are NMDA receptor antagonists.[12][13]

Experimental Protocol: Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines expressing the receptor of interest.

  • Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the receptor and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the Ki (inhibition constant) of the test compound, which represents its affinity for the receptor.

In Vivo Studies

If a compound shows promising activity in vitro, in vivo studies in animal models are conducted to evaluate its behavioral effects, pharmacokinetics, and potential toxicity.

Common In Vivo Assays:

  • Locomotor Activity: To assess stimulant or sedative effects.

  • Conditioned Place Preference: To evaluate rewarding or aversive properties, which can be indicative of abuse potential.[11]

  • Drug Discrimination: To compare the subjective effects of the novel compound to those of known drugs.[14]

Structure-Activity Relationship (SAR) Studies

The synthesis and evaluation of a series of related analogues allow for the development of a structure-activity relationship (SAR).[14] This involves systematically modifying different parts of the molecule and observing the impact on its pharmacological activity. For our theoretical compound, this could involve:

  • Varying the position and nature of the substituents on the phenyl ring.

  • Modifying the alkyl chain length.

  • Substituting the primary amine with secondary or tertiary amines.

Conclusion

The exploration of novel substituted amino alcohols remains a vibrant and important area of research. While the specific compound "this compound" may not yet be a known entity, the principles and methodologies outlined in this guide provide a robust framework for the discovery, synthesis, and characterization of new molecules within this promising chemical class. By combining rational design, efficient synthetic strategies, and comprehensive analytical and pharmacological evaluation, researchers can continue to unlock the therapeutic potential of these versatile compounds.

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  • Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents. PubMed. 2020.
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  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. 2019.
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  • Critical Review Report: 2-MEO-diphenidine 2-MXP.
  • Bai B, Li X-Y, Li Y, Zhu H-J. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters. 2011.
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  • Exploration of amino alcohol derivatives as novel, potent, and highly selective sphingosine-1-phosphate receptor subtype-1 agonists. PubMed. 2010.
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  • Synthesis and therapeutic application of beta-amino alcohol derivatives.
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  • Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed. 2018.
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  • Wallach J, Kang H, Colestock T, et al. Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS ONE. 2016.
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Structural Elucidation & Spectroscopic Guide: 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound: 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol Molecular Formula:


Exact Mass:  195.1259 Da
Role:  Synthetic intermediate / Impurity Profile

This technical guide provides a comprehensive spectroscopic profile for This compound . This molecule features a steric bulk at the quaternary benzylic carbon (C2), creating a specific spectral signature relevant to researchers tracking impurities in the synthesis of phenethylamine or mexiletine-like derivatives.

The structure consists of a 1,2,5-trisubstituted benzene ring linked to a tertiary amino-alcohol motif. The presence of the chiral center at C2 renders the adjacent methylene protons (


) diastereotopic, a critical feature for NMR interpretation.

Theoretical Framework & Synthesis Logic

To understand the spectroscopic output, one must understand the connectivity. The most plausible synthetic route—and the source of potential impurities—is the nucleophilic ring-opening of a corresponding styrene-oxide derivative by ammonia.

Synthetic Pathway Visualization

The following diagram outlines the formation of the target molecule, highlighting the origin of the spectroscopic signals.

G Start 2-Methoxy-5-methyl acetophenone Step1 Wittig Olefination (Methylenation) Start->Step1 Intermediate Alpha-Methyl Styrene Derivative Step1->Intermediate Step2 Epoxidation (mCPBA) Intermediate->Step2 Epoxide Tertiary Epoxide Intermediate Step2->Epoxide Step3 Ring Opening (NH3 / MeOH) Epoxide->Step3 Product TARGET: 1-Amino-2-(2-methoxy- 5-methylphenyl)propan-2-ol Step3->Product

Figure 1: Predicted synthetic pathway via epoxide ring-opening, establishing the quaternary center at C2.

Mass Spectrometry (MS) Profiling

Ionization Mode: Electrospray Ionization (ESI+) Predicted Molecular Ion


:  196.13 m/z
Fragmentation Pattern

In ESI+, the molecule protonates readily at the primary amine. The fragmentation is dominated by


-cleavage adjacent to the heteroatoms and loss of water from the tertiary alcohol.
Fragment (m/z)Loss (Da)Mechanism / Identity
196 -

(Parent Ion)
178 18Loss of

(Dehydration of tertiary alcohol).
166 30

-cleavage: Loss of

(Primary amine tail).
165 31Loss of

(Unlikely here) or Methyl radical from quaternary center.
135 61Tropylium-like cation after loss of entire aliphatic chain.
MS Logic Diagram

MS Parent [M+H]+ : 196 m/z (Protonated Amine) Frag1 Fragment: 178 m/z [M+H - H2O]+ Parent->Frag1 - H2O (18) Frag2 Base Peak: 166 m/z [M - CH2NH2]+ Parent->Frag2 - CH2NH2 (30) (Alpha Cleavage) Frag3 Aromatic Core: 135 m/z (Substituted Tropylium) Frag2->Frag3 Further Degradation

Figure 2: ESI+ Fragmentation pathway. The loss of the aminomethyl group (30 Da) is diagnostic for this scaffold.

Nuclear Magnetic Resonance (NMR) Characterization

1H NMR (Proton) - Predicted Data

Solvent:


 (Chloroform-d) or 

. Key Feature: The methylene protons at C1 are diastereotopic due to the adjacent chiral center at C2. They will likely appear as an AB quartet (or two distinct doublets) rather than a simple singlet or doublet.
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
7.15 d (

Hz)
1HAr-H (H6)Meta to methyl, Ortho to alkyl chain.
6.98 dd (

Hz)
1HAr-H (H4)Ortho to H3, Meta to H6.
6.75 d (

Hz)
1HAr-H (H3)Ortho to Methoxy (Shielded by OMe).
3.82 s3H

Methoxy group on aromatic ring.
3.05 d (

Hz)
1H

Diastereotopic methylene proton A.
2.85 d (

Hz)
1H

Diastereotopic methylene proton B.
2.28 s3H

Methyl group at position 5 of ring.
1.55 s3H

Methyl group on quaternary carbon (Aliphatic).
1.8 - 2.5 br s3H

Exchangeable protons (shift varies with concentration).
13C NMR (Carbon) - Predicted Data

Solvent:



  • Aromatic Region (6 signals):

    • 155.0 ppm: C2 (attached to OMe).

    • 132.0 ppm: C1 (Quaternary, attached to alkyl).

    • 130.0 ppm: C5 (attached to Methyl).

    • 128.5 ppm: C6 (CH).

    • 127.0 ppm: C4 (CH).

    • 111.0 ppm: C3 (CH, Ortho to OMe - typically shielded).

  • Aliphatic Region:

    • 74.5 ppm: C2 (Quaternary Carbinol

      
      ).
      
    • 55.4 ppm: OMe (

      
      ).
      
    • 50.2 ppm: C1 (

      
      ).
      
    • 26.5 ppm: C2-Me (Aliphatic Methyl).

    • 20.8 ppm: Ar-Me (Aromatic Methyl).

Infrared Spectroscopy (IR)

Sampling Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

  • 3300 - 3400 cm⁻¹: Broad stretch. Overlap of O-H (alcohol) and N-H (primary amine). Look for a "double hump" tip on the broad band indicating the

    
    .
    
  • 2850 - 2960 cm⁻¹: C-H stretching (Aliphatic and Aromatic).

  • 1580 & 1610 cm⁻¹: Aromatic C=C ring skeletal vibrations.

  • 1240 cm⁻¹: Ar-O-C asymmetric stretch (Strong band, characteristic of aryl alkyl ethers/anisoles).

  • 1030 - 1050 cm⁻¹: C-O stretch (Alcohol).

  • 810 - 820 cm⁻¹: 1,2,5-trisubstituted benzene out-of-plane bending (2 adjacent H, 1 isolated H).

Experimental Validation Protocols

Sample Preparation for NMR

To ensure the resolution of the diastereotopic protons:

  • Solvent Choice: Use Benzene-d6 (

    
    ) if 
    
    
    
    results in overlapping signals. The magnetic anisotropy of benzene often shifts aliphatic methyls and methylenes distinctively, resolving overlaps.
  • D2O Shake: After acquiring the standard 1H spectrum, add 1 drop of

    
     and shake.
    
    • Result: The broad signals at 1.8-2.5 ppm (OH/NH2) will disappear.

    • Verification: This confirms the assignment of the heteroatom protons and reveals any coupling hidden under them.

HPLC-UV Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: 280 nm (targeting the electron-rich phenol ether ring).

  • Rationale: The 2-methoxy-5-methyl ring has a distinct UV absorption. Monitoring at 210 nm might show solvent noise; 280 nm is specific to the aromatic impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Available at: [Link] (Used for fragment comparison: 2-methoxy-5-methylphenol and 1-amino-2-propanol).

  • PubChem. (2024). Compound Summary: 2-Methoxy-5-methylphenol. Available at: [Link] (Reference for aromatic ring substitution shifts).

solubility and stability of "1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility & Stability Profiling of 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

Part 1: Executive Technical Summary

Compound Identity & Significance This compound is a specialized ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-amino alcohol intermediate, structurally homologous to precursors for aryl-alkanolamine drugs such as Tolterodine or various catecholamine analogs. Its core architecture features a tertiary benzylic alcohol  adjacent to a primary amine, with a specific 2-methoxy-5-methyl substitution  on the phenyl ring.[1]

Critical Quality Attributes (CQAs):

  • Chirality: The C2 position is a quaternary chiral center.[2] Enantiomeric purity is a critical parameter, as tertiary benzylic alcohols are prone to racemization via

    
     pathways (carbocation formation).[1]
    
  • Amphotericity: The molecule possesses a basic amine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) and a neutral alcohol, dictating a pH-dependent solubility profile.[1]
    
  • Reactivity: The electron-rich aryl ring (methoxy + methyl donors) increases susceptibility to electrophilic aromatic substitution and oxidation compared to unsubstituted analogs.[2][1]

Part 2: Physicochemical Profiling

To effectively handle this compound, researchers must understand its thermodynamic behavior in solution.[2][1] The following data is derived from structural activity relationship (SAR) analysis of homologous benzylic amino-alcohols.

Theoretical Property Landscape
PropertyEstimated ValueImplications for Handling
Molecular Weight ~195.26 g/mol Small molecule, likely permeable.[2]

(Amine)
9.4 – 9.6Exists as a cationic salt at physiological pH (7.4) and acidic pH.[3]
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(Alcohol)
> 15Neutral under standard conditions; deprotonates only with strong bases (e.g., NaH).
LogP (Octanol/Water) 1.5 – 1.8Moderately lipophilic in free base form; highly hydrophilic as a salt.
H-Bond Donors 3 (NH

, OH)
High potential for crystal lattice stability (high melting point).[1]
Solubility Behavior & Solvent Selection

The "pH-Switch" Mechanism: The primary amine dictates solubility.[2][1]

  • pH < 8 (Acidic/Neutral): Protonated (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ). Highly soluble in water (>50 mg/mL) and lower alcohols.
    
  • pH > 10 (Basic): Free base (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ). Solubility in water drops drastically (<1 mg/mL). Partitioning into organic solvents (DCM, EtOAc) increases.[2]
    

Recommended Solvent Systems:

  • For Reaction/Processing: Methanol, Ethanol, THF (moderate solubility for free base).[2][1]

  • For Extraction: Dichloromethane (DCM) or Ethyl Acetate at pH 12.[2][1]

  • For Storage: DMSO or Methanol (as HCl salt).[2][1]

Visualization: Solubility Screening Workflow

Solubility_Workflow cluster_legend Key Insight Start Start: Solubility Profiling Check_Form Identify Form: Salt vs. Free Base Start->Check_Form Salt Salt Form (e.g., HCl) Check_Form->Salt Ionic Base Free Base Form Check_Form->Base Neutral Aq_Test Aqueous Solubility Test Salt->Aq_Test Org_Test Organic Solubility Test Base->Org_Test High_Aq High Solubility (>50 mg/mL) Water, 0.1N HCl Aq_Test->High_Aq pH < 7 Low_Aq Low Solubility (<1 mg/mL) Precipitates at pH > 9 Aq_Test->Low_Aq pH > 10 Polar_Org Soluble in: MeOH, DMSO, DMF Org_Test->Polar_Org High Polarity NonPolar_Org Soluble in: DCM, EtOAc, Toluene Org_Test->NonPolar_Org Med Polarity Legend Use pH manipulation to switch between aqueous and organic phases.

Caption: Logic flow for determining optimal solvent systems based on the protonation state of the amine.

Part 3: Stability & Degradation Profiling

The structural combination of a tertiary benzylic alcohol and an electron-rich aromatic ring creates specific stability vulnerabilities.[2][1]

Primary Degradation Pathways
  • Acid-Catalyzed Dehydration (The "Styrene" Risk):

    • Mechanism: Under acidic conditions and heat, the tertiary hydroxyl group protonates and leaves as water, forming a stable tertiary benzylic carbocation.[2] This cation eliminates a proton to form a double bond (styrene derivative).

    • Risk Level: High during acidic workups or heated storage.[2]

    • Indicator: Appearance of a UV-active impurity with a red-shifted ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       (due to conjugation).[1]
      
  • Oxidative Degradation:

    • Benzylic Oxidation: The methyl group at position 5 is benzylic and electron-rich, making it a target for radical oxidation to an aldehyde/carboxylic acid, though this is slow under ambient conditions.[2][1]

    • N-Oxidation: The primary amine can oxidize to a hydroxylamine or nitro compound under strong oxidative stress (e.g., peroxides).[2][1]

  • Racemization:

    • The tertiary carbocation intermediate (formed via ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       pathways) is planar. Re-attack by water can occur from either face, leading to loss of optical purity.
      
Forced Degradation Protocols

To validate stability, perform the following stress tests. Analyze samples via HPLC-UV/MS.

Stress ConditionProtocolExpected Degradant
Acid Hydrolysis 0.1 N HCl, 60°C, 24hDehydration Product (Alkene).[2] Loss of -OH.
Base Hydrolysis 0.1 N NaOH, 60°C, 24hGenerally stable.[2] Potential for minor retro-aldol type cleavage (rare).
Oxidation 3% ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

, RT, 4h
N-Oxide or Ring Oxidation products.
Thermal Solid state, 80°C, 7 daysDimerization or Amide formation (if atmospheric

is present).
Photostability 1.2 million lux-hoursRing degradation (yellowing) due to electron-rich methoxy group.[1]
Visualization: Degradation Pathways

Degradation_Pathways Parent Parent Molecule (Tertiary Alcohol) Cation Benzylic Carbocation (Intermediate) Parent->Cation Acid/Heat (-H2O) NOxide N-Oxide (Amine Oxidation) Parent->NOxide Peroxides/O2 Alkene Dehydration Product (Styrene Analog) Cation->Alkene Elimination (-H+) Racemate Racemic Alcohol (Loss of Chirality) Cation->Racemate Re-hydration (+H2O)

Caption: Mechanistic pathway showing the critical risk of carbocation formation leading to dehydration or racemization.

Part 4: Analytical Strategy

HPLC Method Parameters (Recommended):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2][1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses silanol interactions with the amine).[2][1]

  • Mobile Phase B: Acetonitrile.[2][1]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (amine backbone) and 280 nm (aromatic ring).[2] Note: The methoxy-methyl phenyl ring will have strong absorbance at 280 nm.

Part 5: Handling & Storage Recommendations

  • Storage Form: Store as the Hydrochloride (HCl) salt whenever possible. The salt form suppresses the nucleophilicity of the amine and prevents volatile loss.[2]

  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Store under Argon or Nitrogen.[2] The electron-rich ring is sensitive to atmospheric oxidation over long periods.

  • Safety: Treat as a potential irritant/sensitizer.[2] Use standard PPE (gloves, goggles, fume hood).[2]

References

  • PubChem. (n.d.).[2] 1-Amino-2-phenylpropan-2-ol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Needham, T. E. (1970).[2][3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from [Link][2][3]

  • Hirano, A., et al. (2021).[2][4] The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. Retrieved from [Link]

Sources

Methodological & Application

Application Note: In Vitro Profiling of 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol (AMMP-2-ol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The compound 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol (herein referred to as AMMP-2-ol ) represents a distinct chemical scaffold sharing structural homology with both phenethylamine-class monoamine releasers and tertiary-alcohol antidepressants (e.g., Venlafaxine analogs).

Its structure—a primary amine linked to a tertiary benzylic alcohol with a 2-methoxy-5-methyl substitution pattern —suggests potential activity at monoamine transporters (SERT/NET/DAT) or NMDA receptors. However, the presence of the primary amine and the electron-rich aromatic ring necessitates a rigorous in vitro screening cascade to evaluate blood-brain barrier (BBB) permeability, metabolic stability (specifically oxidative deamination), and off-target safety risks (hERG inhibition).

This guide outlines a self-validating experimental workflow designed to transition AMMP-2-ol from a synthesized lead to a characterized candidate.

Physicochemical Profiling (The Foundation)

Before biological testing, the fundamental properties of AMMP-2-ol must be established to ensure assay validity.

Calculated Properties (In Silico Baseline)
  • Molecular Formula: C₁₁H₁₇NO₂[1]

  • Molecular Weight: 195.26 g/mol [2]

  • Predicted pKa: ~9.5 (Primary amine) – Compound will be positively charged at physiological pH (7.4).

  • Predicted LogP: ~1.8–2.2 (Lipophilic enough for CNS, but the amine reduces LogD).

Experimental Protocol: Kinetic Solubility & LogD₇.₄

Objective: Determine if the compound is soluble enough for cellular assays and lipophilic enough to cross the BBB.

Methodology:

  • Stock Preparation: Dissolve 10 mg of AMMP-2-ol in 100% DMSO to create a 10 mM stock.

  • Buffer System: Phosphate-buffered saline (PBS), pH 7.4.

  • Shake-Flask Method:

    • Spike DMSO stock into PBS (final 1% DMSO) at concentrations: 1, 10, 50, 100 µM.

    • Incubate at 37°C for 24 hours with agitation (300 rpm).

    • Filter (0.45 µm PVDF) to remove precipitate.

  • Quantification: HPLC-UV or LC-MS/MS.

    • Detection Wavelength: 280 nm (aromatic ring).

    • Mass Spec Transition: [M+H]⁺ 196.1 → 178.1 (Loss of H₂O) and 135.1 (Tropylium ion).

Acceptance Criteria:

  • Solubility: >50 µM in PBS (Required for high-throughput screening).

  • LogD₇.₄: 1.0 – 3.0 (Optimal for CNS penetration).

ADME-Tox: Metabolic Stability & Permeability

Given the primary amine (susceptible to MAO) and the electron-rich ring (susceptible to CYP450), metabolic stability is the critical "Go/No-Go" gate.

Protocol: Microsomal Stability Assay (Phase I Metabolism)

Rationale: To identify rapid clearance driven by N-oxidation or O-demethylation.

Materials:

  • Pooled Human Liver Microsomes (HLM) & Rat Liver Microsomes (RLM).

  • NADPH Regenerating System.

  • Positive Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Incubation: Mix AMMP-2-ol (1 µM final) with Microsomes (0.5 mg/mL protein) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation:

  • Plot ln(% Remaining) vs. Time.

  • Calculate

    
    .
    
  • Calculate Intrinsic Clearance (

    
    ):
    
    
    
    
Protocol: PAMPA-BBB (Blood-Brain Barrier Permeability)

Rationale: As a CNS-targeted scaffold, AMMP-2-ol must cross the BBB via passive diffusion.

Workflow:

  • Donor Plate: Add 300 µL of compound (10 µM in PBS, pH 7.4).

  • Membrane: Coat PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: Add 200 µL of PBS (pH 7.4).

  • Sandwich: Place acceptor plate on top of donor plate. Incubate 18h at RT in a humidity chamber.

  • Analysis: Quantify donor and acceptor wells via LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Target:

      
       cm/s (High CNS Permeability).
      

Pharmacological Profiling (Target Engagement)

Based on the Amino-Alcohol-Phenyl pharmacophore, the primary screening targets are the Monoamine Transporters (MATs).

Protocol: Radioligand Binding Screen (SERT, NET, DAT)

Objective: Determine affinity (


) for Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.

Assay Conditions:

TargetSource Tissue/CellRadioligandConcentrationNon-Specific Ligand
SERT Human Platelets / CHO-hSERT[³H]-Citalopram1 nMParoxetine (10 µM)
NET MDCK-hNET cells[³H]-Nisoxetine2 nMDesipramine (10 µM)
DAT CHO-hDAT cells[³H]-WIN 35,4285 nMGBR12909 (10 µM)

Step-by-Step:

  • Membrane Prep: Homogenize cells in Tris-HCl buffer (pH 7.4).

  • Competition: Incubate membranes + Radioligand + AMMP-2-ol (range: 10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate 1h at 25°C.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester.

  • Counting: Liquid Scintillation Counting (LSC).

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Secondary Target: NMDA Receptor (If MATs are negative)

If the compound shows low affinity for transporters, the tertiary alcohol/amine motif suggests NMDA receptor antagonism (PCP-site).

  • Ligand: [³H]-MK-801.

  • Protocol: Rat brain cortex homogenate; incubate in presence of Glutamate/Glycine.

Safety Pharmacology (The "Kill" Experiments)

hERG Potassium Channel Inhibition (Cardiotoxicity)

Criticality: High. Many amine-containing CNS drugs block hERG, leading to QT prolongation.

Method: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Cells: CHO cells stably expressing hERG (Kv11.1).

  • Protocol: Whole-cell voltage clamp. Depolarize from -80 mV to +20 mV, then repolarize to -50 mV to elicit tail current.

  • Application: Perfuse AMMP-2-ol at 0.1, 1, 10, 30 µM.

  • Threshold:

    
     is a significant safety flag.
    

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the characterization cascade.

AMMP_Characterization Start Compound Synthesis: AMMP-2-ol PhysChem Physicochem Profiling (Solubility, LogD) Start->PhysChem Decision1 Soluble > 10µM? PhysChem->Decision1 ADME ADME-Tox Screen (Microsomes + PAMPA-BBB) Decision1->ADME Yes Redesign Structural Redesign (Prodrug/Analog) Decision1->Redesign No Decision2 Stable & Permeable? ADME->Decision2 Binding Target Binding (SERT/NET/DAT/NMDA) Decision2->Binding Yes Decision2->Redesign No Safety Safety Pharm (hERG + Cytotoxicity) Binding->Safety Lead Lead Candidate Ready for In Vivo Safety->Lead Safe Profile Safety->Redesign hERG < 10µM

Caption: Decision-tree workflow for the preclinical validation of AMMP-2-ol, prioritizing "fail-fast" criteria (Solubility/Stability) before expensive biological screening.

Data Reporting Template

Standardize your results using the table below to facilitate comparison with reference compounds (e.g., Venlafaxine, Mexiletine).

ParameterAssay TypeAMMP-2-ol ResultReference (Venlafaxine)Target Criteria
Solubility Kinetic (PBS, pH 7.4)[Value] µM> 200 µM> 50 µM
LogD Shake Flask (pH 7.4)[Value]2.741.0 – 3.0
Metabolic Stability HLM Intrinsic Clearance[Value] µL/min/mgLow< 20 µL/min/mg
BBB Permeability PAMPA (

)
[Value] cm/sHigh>

SERT Affinity Radioligand (

)
[Value] nM82 nM< 100 nM
hERG Safety Patch Clamp (

)
[Value] µM> 30 µM> 10 µM

References

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for ADME protocols).
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link
  • Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews, 92(3), 1393-1478. Link

  • US FDA. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.Link

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Assay Protocols for Radioligand Binding.Link

Sources

Application Notes & Protocols for In Vivo Evaluation of 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Discovery and Clinical Application

The compound 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol belongs to the amino alcohol class of small molecules. This structural class is of significant interest in medicinal chemistry, with derivatives showing potential as neuroprotective agents, antidepressants, and anticancer therapeutics[1][2][3][4]. The journey from a promising chemical entity to a viable drug candidate is contingent upon a rigorous preclinical evaluation process. In vivo studies are a cornerstone of this process, providing critical data on how a compound behaves within a living system, a complexity that cannot be fully replicated by in vitro assays.[5][6]

These application notes provide a comprehensive framework for designing and executing foundational in vivo studies for this compound. The protocols herein are designed to establish a baseline understanding of the compound's pharmacokinetic profile, preliminary safety, and potential efficacy, thereby enabling data-driven decisions for further development. The guiding principle is to create a self-validating system of experiments where each stage informs the next, ensuring the ethical and efficient use of resources.[5][7]

Phase I: Pre-formulation and Physicochemical Characterization

Before any in vivo experiment, a thorough understanding of the compound's physical and chemical properties is mandatory. These characteristics directly influence its absorption, distribution, metabolism, and excretion (ADME), and are critical for developing a suitable formulation for animal administration.[8]

2.1 Physicochemical Properties Analysis

The initial step involves characterizing the molecule's intrinsic properties. While experimental data for this specific molecule is scarce, we can predict key parameters based on its structure and data from similar amino alcohol compounds.[9][10]

ParameterPredicted Value / MethodRationale & Implication for In Vivo Studies
Molecular Formula C₁₁H₁₇NO₂Defines the molecular weight (approx. 209.26 g/mol ), crucial for dose calculations.
pKa (Basic) ~9.5The primary amine group is basic. This suggests good solubility in acidic environments (like the stomach) and influences ionization state at physiological pH, affecting membrane permeability.
LogP (Octanol/Water) 1.5 - 2.5Indicates moderate lipophilicity. This suggests a balance between aqueous solubility and the ability to cross biological membranes, a favorable trait for oral bioavailability.
Aqueous Solubility pH-dependentSolubility should be experimentally determined at various pH levels (e.g., 2.0, 7.4). Poor solubility is a major hurdle for in vivo studies and may necessitate formulation strategies like co-solvents or salt formation.[11]

2.2 Formulation Development Protocol

Objective: To develop a safe and effective vehicle for administering the test compound to animals for pharmacokinetic and toxicology studies.

Causality: The choice of vehicle is critical. An inappropriate vehicle can cause toxicity, alter the compound's absorption, or lead to unreliable and irreproducible results. The goal is to create a simple, stable, and non-toxic solution or suspension.

Protocol Steps:

  • Solubility Screening:

    • Attempt to dissolve the compound at the highest required concentration (e.g., 10 mg/mL) in a series of common, pharmaceutically acceptable vehicles.

    • Tier 1 (Aqueous): Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS, pH 7.4), 5% Dextrose in Water (D5W).

    • Tier 2 (Co-solvents): If insoluble in Tier 1, test binary systems. Examples include:

      • 10% DMSO / 90% Saline

      • 10% Solutol HS 15 / 90% Water

      • 5% Ethanol / 5% Cremophor EL / 90% Saline

    • Tier 3 (Suspensions): If the compound remains insoluble, a suspension may be necessary. Common suspending vehicles include 0.5% (w/v) methylcellulose or 1% (w/v) carboxymethylcellulose (CMC) in water.

  • Vehicle Selection & Stability:

    • Select the simplest vehicle that achieves complete dissolution or a fine, uniform suspension.

    • Assess the stability of the formulation for the expected duration of the experiment (e.g., 4-8 hours at room temperature). Visually inspect for precipitation or phase separation.

  • pH Adjustment:

    • Measure the pH of the final formulation. If necessary, adjust to a physiologically compatible range (typically pH 4-8 for parenteral routes) using dilute HCl or NaOH.

  • Documentation:

    • Rigorously document the final formulation composition, preparation method, and stability assessment. This is crucial for reproducibility.[5]

Phase II: Pharmacokinetic (PK) Studies

Pharmacokinetics (PK) describes the journey of a drug through the body—what the body does to the drug.[12][13] A preliminary PK study is essential to understand the compound's ADME profile, which informs dose selection and scheduling for subsequent efficacy and toxicology studies.[14]

G cluster_pre Pre-Study cluster_inlife In-Life Phase cluster_post Bioanalysis & PK Modeling Formulation Formulation Prep DoseCalc Dose Calculation Formulation->DoseCalc AnimalAcclimate Animal Acclimation DoseCalc->AnimalAcclimate Dosing IV & PO Dosing DoseCalc->Dosing AnimalAcclimate->Dosing Sampling Blood Sampling (Serial Timepoints) Dosing->Sampling PlasmaPrep Plasma Separation Sampling->PlasmaPrep LCMS LC-MS/MS Analysis PlasmaPrep->LCMS PK_Calc PK Parameter Calculation (AUC, Cmax, T1/2) LCMS->PK_Calc

Caption: Workflow for a preliminary rodent pharmacokinetic study.

3.1 Single-Dose Pharmacokinetic Study in Rats Protocol

Objective: To determine key PK parameters (AUC, Cmax, T½, Clearance, Bioavailability) of this compound following intravenous (IV) and oral (PO) administration.

Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are a standard choice for initial PK studies due to their larger size (facilitating blood collection) and extensive historical database.

Protocol Steps:

  • Animal Preparation:

    • Acclimate animals for at least 3 days prior to the study.[5]

    • For the IV group, surgical cannulation of the jugular vein is recommended for serial blood sampling to reduce animal stress and improve data quality.

    • Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The low dose is to avoid non-linear kinetics and toxicity.

    • PO Group: Administer a single gavage dose (e.g., 5-10 mg/kg) using the selected vehicle. The higher dose accounts for potential poor absorption.

  • Blood Sampling:

    • Collect sparse samples from the PO group (e.g., via tail vein) and serial samples from the IV cannulated group.

    • Collect approximately 100-150 µL of blood into EDTA-coated tubes at each time point.

    • Suggested Timepoints (PO): Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Suggested Timepoints (IV): Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing & Bioanalysis:

    • Immediately after collection, centrifuge blood (e.g., 2000 x g for 10 min at 4°C) to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the parent compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This is the gold standard for its sensitivity and specificity.[15]

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.[13]

    • Key Parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

      • t½ (Half-life): Time for plasma concentration to decrease by half.

      • F% (Oral Bioavailability): (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Phase III: Toxicology and Safety Assessment

Toxicology studies are performed to identify potential adverse effects and to determine a safe dose range for further studies.[16][17] Early, non-GLP (Good Laboratory Practice) toxicology screening can de-risk a project by identifying liabilities before significant resources are invested.[18]

4.1 Acute Toxicity / Maximum Tolerated Dose (MTD) Protocol

Objective: To determine the single-dose MTD and identify the primary organs of toxicity. The MTD is the highest dose that does not cause unacceptable toxicity or death.[19]

Animal Model: Swiss Webster mice (n=3-5 per sex per group) are often used for initial MTD studies due to their smaller size and cost-effectiveness.

Protocol Steps:

  • Dose Selection:

    • Based on in vitro cytotoxicity data (if available), select a starting dose. If not, a starting dose of 100-300 mg/kg can be considered, with subsequent doses increasing or decreasing based on observed toxicity.

    • Use a dose escalation design (e.g., 300, 1000, 2000 mg/kg).

  • Administration & Observation:

    • Administer a single dose of the compound via the intended clinical route (e.g., oral gavage).

    • Observe animals continuously for the first 4 hours, then at regular intervals for up to 14 days.

    • Clinical Observations: Record changes in skin/fur, eyes, respiration, autonomic signs (salivation), and central nervous system activity (tremors, convulsions, reactivity). Note any instances of morbidity or mortality.

  • Endpoint Analysis:

    • Record body weights on Day 0, 7, and 14.

    • At the end of the study (Day 14), perform a gross necropsy.[6]

    • Collect major organs (liver, kidneys, spleen, heart, lungs, brain) for potential histopathological analysis, especially from animals showing signs of toxicity.

  • MTD Determination:

    • The MTD is defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce mortality or severe clinical signs.[19]

4.2 General Preclinical Workflow

The overall progression of in vivo studies follows a logical, tiered approach.

G cluster_phase1 Phase 1: Foundational Studies cluster_phase2 Phase 2: Efficacy & Dose-Finding cluster_phase3 Phase 3: Formal Safety PK Single-Dose PK (Rat, IV/PO) Efficacy Efficacy Model Study (Dose-Response) PK->Efficacy MTD Acute Toxicity / MTD (Mouse, PO) MTD->Efficacy PD Pharmacodynamics (Target Engagement) Efficacy->PD RepeatTox Repeat-Dose Toxicology (e.g., 7- or 14-Day) Efficacy->RepeatTox SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) RepeatTox->SafetyPharm

Caption: Tiered approach for preclinical in vivo compound evaluation.

Ethical Considerations and Reporting

All animal experiments must be conducted in accordance with local and national ethical guidelines and regulations. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies to minimize animal use and suffering.[20]

References

  • Livingston, L. (n.d.). Toxicology and Safety Assessment. LivingSciences. Retrieved February 17, 2026, from [Link]

  • (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Retrieved February 17, 2026, from [Link]

  • Macleod, M. R., et al. (2015). Summary of preclinical guidelines for in vivo experiments identified through various database searches. ResearchGate. Retrieved February 17, 2026, from [Link]

  • InterBioTox. (n.d.). In vivo Toxicology. Retrieved February 17, 2026, from [Link]

  • An, F. F., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Cancers, 12(5), 1097. Retrieved February 17, 2026, from [Link]

  • Sewell, C., et al. (2023). Designing an In Vivo Preclinical Research Study. Medicina, 59(11), 1916. Retrieved February 17, 2026, from [Link]

  • NCL. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved February 17, 2026, from [Link]

  • Aurigene Pharmaceutical Services. (n.d.). Toxicology. Retrieved February 17, 2026, from [Link]

  • Sewell, C., et al. (2023, August 22). Designing an In Vivo Preclinical Research Study. Preprints.org. Retrieved February 17, 2026, from [Link]

  • Sencar, L., et al. (2022). The role of early in vivo toxicity testing in drug discovery toxicology. ResearchGate. Retrieved February 17, 2026, from [Link]

  • (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. SlidePlayer. Retrieved February 17, 2026, from [Link]

  • NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved February 17, 2026, from [Link]

  • Melior Discovery. (n.d.). Pharmacokinetics (PK) Studies. Retrieved February 17, 2026, from [Link]

  • Al-Sha'er, M. A., et al. (2023). Advancements in small molecule drug design: A structural perspective. Frontiers in Molecular Biosciences, 10, 1188339. Retrieved February 17, 2026, from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved February 17, 2026, from [Link]

  • Oncodesign Services. (n.d.). Small molecule development. Retrieved February 17, 2026, from [Link]

  • Pharmaron. (n.d.). Regulatory in vivo PK Studies. Retrieved February 17, 2026, from [Link]

  • Tempo Bioscience. (2018, July 16). The Challenges In Small Molecule Drug Development – Part I. Retrieved February 17, 2026, from [Link]

  • Stanford University. (n.d.). Small Molecule Drug Prototyping. Retrieved February 17, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol - Chemical Details. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-amino-2-methyl- (CAS 124-68-5). Retrieved February 17, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]

  • Gonçalves, M. S. T., et al. (2021). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules, 26(21), 6610. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-1-(5-methoxy-2-methylphenyl)propan-2-amine. PubChem. Retrieved February 17, 2026, from [Link]

  • Grafinger, K. E., et al. (2017). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. ResearchGate. Retrieved February 17, 2026, from [Link]

  • Gonçalves, M. S. T., et al. (2022). Eugenol-Amino/-Alkoxy Alcohols with Selective Anticancer Activity. Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Nishizaki, T., et al. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug. Molecules, 19(12), 21016-21026. Retrieved February 17, 2026, from [Link]

  • Pérez-Areales, F. J., et al. (2012). In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives. ACS Chemical Neuroscience, 3(12), 1075-1083. Retrieved February 17, 2026, from [Link]

  • White, W. H., et al. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. Veterinary Parasitology, 146(1-2), 58-65. Retrieved February 17, 2026, from [Link]

  • Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug Testing and Analysis, 10(3), 562-574. Retrieved February 17, 2026, from [Link]

Sources

applications of "1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol" in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The compound "1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol" is a specific arylpropanolamine. While direct research on this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in a significant number of neuropharmacological agents and research compounds. This guide, therefore, focuses on the established and potential applications of the broader arylpropanolamine class in neuroscience, providing a framework for investigating novel derivatives like the one specified. The protocols and insights presented are synthesized from research on structurally related compounds and are intended to serve as a foundational resource for researchers and drug development professionals.

Introduction to Arylpropanolamines in Neuroscience

The β-amino alcohol functional group is a crucial pharmacophore found in many biologically active compounds.[1] Arylpropanolamines, characterized by a propanolamine chain attached to an aromatic ring, represent a class of compounds with significant therapeutic potential in neuroscience. Their structural similarity to endogenous neurotransmitters allows them to interact with various targets in the central nervous system (CNS), including receptors and transporters.[2][3] This versatility has led to their exploration in diverse areas of neuroscience research, from neurodegenerative diseases to mood disorders.[2][4][5]

Key Applications in Neuroscience Research

Modulators of Amyloid-β Aggregation in Alzheimer's Disease

A compelling application of arylpropanolamine derivatives is in the development of disease-modifying therapies for Alzheimer's disease (AD).[4][5] The accumulation of amyloid-β (Aβ) plaques is a primary pathological hallmark of AD.[4][5] Certain arylpropanolamines have been shown to possess amyloid-dissociative properties, directly interacting with and breaking down pre-formed Aβ aggregates.[4][5]

Mechanism of Action: These compounds are thought to interfere with the intermolecular β-sheet formation that is characteristic of Aβ fibrillation.[5][6] Mechanistic studies suggest direct interaction with specific domains of the Aβ peptide, such as KLVFFA and IGLMVG.[4][5]

Application Note 1: Screening for Anti-Amyloidogenic Activity

This note outlines a general workflow for evaluating the potential of novel arylpropanolamine compounds to inhibit or reverse Aβ aggregation.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Synthesize & Characterize This compound B Thioflavin T (ThT) Assay (Inhibition & Disaggregation) A->B C Transmission Electron Microscopy (TEM) (Visualize Fibril Morphology) B->C D Assess Cytotoxicity (e.g., MTT Assay in SH-SY5Y cells) C->D E Evaluate Neuroprotective Effects (against Aβ-induced toxicity) D->E F Administer to AD Mouse Model (e.g., 5XFAD or APP/PS1) E->F G Behavioral Testing (e.g., Morris Water Maze) F->G H Post-mortem Brain Analysis (Immunohistochemistry for Aβ plaques) G->H

Caption: Experimental workflow for evaluating anti-amyloidogenic compounds.

Protocol 1: Thioflavin T (ThT) Assay for Aβ Aggregation

This protocol is designed to assess the ability of a test compound to inhibit the formation of Aβ fibrils and to disaggregate pre-formed fibrils.

Materials:

  • Synthetic Aβ42 peptide

  • Thioflavin T (ThT)

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black plates with a clear bottom

  • Fluorometric plate reader (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

Part A: Inhibition Assay

  • Aβ42 Preparation: Dissolve Aβ42 peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a stream of nitrogen gas. Store the resulting peptide film at -20°C.

  • Monomeric Aβ42 Solution: Resuspend the Aβ42 film in DMSO to a concentration of 5 mM. Dilute with PBS to a final working concentration of 100 µM.

  • Compound Preparation: Prepare a stock solution of "this compound" in DMSO. Prepare serial dilutions in PBS.

  • Assay Setup: In a 96-well plate, mix the Aβ42 solution (final concentration 10 µM), ThT (final concentration 5 µM), and the test compound at various concentrations.

  • Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure fluorescence intensity at regular intervals for up to 48 hours.

  • Data Analysis: Plot fluorescence intensity against time. Calculate the percentage of inhibition by comparing the fluorescence of compound-treated wells to a vehicle control.

Part B: Disaggregation Assay

  • Prepare Aβ42 Fibrils: Incubate a 100 µM solution of Aβ42 in PBS at 37°C for 24-48 hours to allow for fibril formation.

  • Assay Setup: In a 96-well plate, add the pre-formed Aβ42 fibrils (final concentration 10 µM), ThT (final concentration 5 µM), and the test compound at various concentrations.

  • Incubation and Measurement: Incubate the plate at 37°C. Measure fluorescence intensity at different time points (e.g., 0, 2, 6, 12, 24 hours).

  • Data Analysis: A decrease in fluorescence intensity over time in the presence of the test compound indicates disaggregation of Aβ fibrils.

Parameter Description Example Data for a Positive Control
IC50 (Inhibition) Concentration of the compound that inhibits 50% of Aβ aggregation.5.2 µM
DC50 (Disaggregation) Concentration of the compound that disaggregates 50% of pre-formed Aβ fibrils.12.8 µM
Ligands for Serotonin Receptors and Transporters

The arylpropanolamine scaffold is a key feature in compounds targeting the serotonergic system.[3] Derivatives have been developed as dual-affinity ligands for the 5-HT1A receptor and the serotonin reuptake transporter (SERT).[3] This dual action is a promising strategy for the development of novel antidepressants and anxiolytics.

Mechanism of Action: The amino group can form hydrogen bonds with target proteins, while the methoxy groups may enhance binding affinity through hydrophobic interactions.[2] These interactions can modulate the activity of receptors and transporters, leading to changes in serotonergic neurotransmission.[2]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A 5-HT Synthesis B Vesicular Storage A->B E 5-HT B->E Release C SERT (Serotonin Transporter) D 5-HT1A Autoreceptor E->C Reuptake E->D Feedback F Postsynaptic 5-HT Receptors E->F Binding Compound Arylpropanolamine Derivative Compound->C Inhibition Compound->D Agonism

Sources

Application Notes & Protocols: Safe Handling and Storage of 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Compound Identification and Structural Analysis

1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol is a substituted aminophenol derivative. Its structure contains several key functional groups that dictate its potential reactivity and toxicological profile.

  • Primary Aliphatic Amine (-NH₂): This group is basic and can be a primary irritant. In similar small molecules, primary amines are known to cause skin and eye irritation, and in some cases, severe burns.[1]

  • Tertiary Alcohol (-OH): The tertiary alcohol is generally less reactive than primary or secondary alcohols but contributes to the molecule's polarity.

  • Substituted Phenyl Ring (Aromatic Ether): The 2-methoxy-5-methylphenyl group is a bulky, lipophilic moiety. The reactivity of the aromatic ring is influenced by the activating methoxy and methyl groups. Data on related aminophenols suggest that such structures can pose environmental hazards and may have specific target organ toxicities.[2][3]

Inferred Physicochemical Properties

Due to the lack of specific experimental data, the following properties are inferred based on structural analogues like 2-Amino-2-methyl-1-propanol and various aminophenols.

PropertyInferred CharacteristicRationale / Analogue
Physical State Likely a solid at room temperatureBased on similar substituted propanolamines
Solubility Expected to be soluble in organic solvents and sparingly soluble in waterCommon for substituted aromatic compounds
Reactivity Basic due to the amine group. May react with strong oxidizing agents and acids.Based on general amine chemistry[4]
Hygroscopicity Potentially hygroscopicA common property of amino alcohols[4]

Section 2: Inferred Hazard Assessment

The hazard profile is constructed based on the known risks of its constituent functional groups and data from similar molecules.

  • Skin and Eye Contact: The primary amine group suggests a high potential for irritation and possible chemical burns upon direct contact.[1][5] Prolonged or repeated exposure may lead to dermatitis.[1] Safety data for analogous amino alcohols classify them as causing serious eye damage and skin irritation.[6]

  • Inhalation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][7] High concentrations of vapors from similar compounds can lead to central nervous system effects such as dizziness.[8]

  • Ingestion: Harmful if swallowed.[2][3] Ingestion of amine compounds can cause chemical burns to the gastrointestinal tract.[1]

  • Chronic Exposure & Systemic Effects: Some aminophenol compounds are suspected of causing genetic defects.[2][3][9] While this specific hazard is unconfirmed for the target molecule, it warrants a cautious approach, treating the compound as potentially mutagenic until data proves otherwise.

  • Environmental Hazards: Many substituted phenols are very toxic to aquatic life with long-lasting effects.[2][3][9] Therefore, release into the environment must be strictly avoided.[3][10]

Section 3: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the potential hazard.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and dust. Standard for handling irritants and potential corrosives.[8][10][11]
Skin Protection Solvent-resistant gloves (Nitrile rubber recommended for longer-term protection). A fully buttoned lab coat is required.Prevents skin contact, irritation, and potential absorption.[8][9]
Respiratory Protection Use only in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.Minimizes inhalation of dust, aerosols, or vapors.[8]
Hand Hygiene Wash hands thoroughly with soap and water after handling and before leaving the laboratory.A critical step to prevent accidental ingestion and cross-contamination.[2][6][10]

Section 4: Safe Handling Protocols

Adherence to a strict protocol is essential for minimizing exposure risk. All handling of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter and incompatible materials, especially strong acids and oxidizers.

  • PPE Donning: Put on all required PPE as specified in Section 3.

  • Material Transfer:

    • When transferring the solid, use spark-proof tools and techniques that minimize dust generation (e.g., careful scooping rather than pouring from a height).

    • If creating solutions, add the solid slowly to the solvent.

    • Ensure all containers are clearly labeled with the full chemical name and appropriate hazard warnings.

  • Good Hygiene: Do not eat, drink, or smoke in the laboratory.[2][8] Keep containers tightly closed when not in use.

  • End of Work:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Properly seal and store the chemical container.

    • Dispose of any contaminated materials (e.g., weigh boats, pipette tips) in the designated hazardous waste stream.

    • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Prep Verify Fume Hood Operation Clear Workspace GetPPE Don Required PPE (Gloves, Goggles, Lab Coat) Prep->GetPPE Step 1 Weigh Weigh Compound (Minimize Dust) GetPPE->Weigh Begin Handling Transfer Transfer to Vessel (Use Spark-Proof Tools) Weigh->Transfer Step 2 Dilute Prepare Solution (Add Solid to Solvent) Transfer->Dilute Step 3 Store Seal and Store Container Properly Dilute->Store Conclude Handling Waste Dispose of Contaminated Items (Hazardous Waste) Store->Waste Step 4 Clean Decontaminate Work Area Waste->Clean Step 4 RemovePPE Doff PPE Correctly Clean->RemovePPE Step 4 Wash Wash Hands Thoroughly RemovePPE->Wash Step 4

Caption: Workflow for safe handling of the compound.

Section 5: Storage Procedures

Proper storage is crucial to maintain chemical integrity and prevent accidents.

  • Location: Store in a cool, dry, and well-ventilated area.[10] Keep away from sunlight, heat, sparks, and open flames.[8]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[10]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and any nitrosating agents.[1] The amine functionality can react exothermically with acids.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms based on the inferred hazards (e.g., Corrosive, Health Hazard, Environmental Hazard).

Section 6: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Exposure Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][12]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with a couple of glasses of water to drink. Seek immediate medical attention.[1][3]

Spill Response Protocol

In the event of a spill, follow these steps while prioritizing personal safety.

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Control Ignition: Remove all sources of ignition from the area.[8][13]

  • Containment: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand, vermiculite, or dry earth.[8][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to the appropriate institutional safety officer.

Spill Response Decision Tree

G Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess IsMajor Is Spill Large or Outside Fume Hood? Assess->IsMajor Evacuate Evacuate Area Call Emergency Response IsMajor->Evacuate Yes IsMinor Is Spill Small & Contained in Fume Hood? IsMajor->IsMinor No IsMinor->Evacuate No (Re-evaluate!) PPE Don Full PPE (Gloves, Goggles, Respirator if needed) IsMinor->PPE Yes Ignition Eliminate Ignition Sources PPE->Ignition Contain Contain with Inert Absorbent Ignition->Contain Collect Collect into Hazardous Waste Container Contain->Collect Clean Decontaminate Area Collect->Clean Report Report Incident Clean->Report

Caption: Decision tree for spill response.

Section 7: Disposal Considerations

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Stream: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

  • Environmental Release: Do not allow the product to enter drains, sewers, or waterways due to its potential for high aquatic toxicity.[2][13]

References

  • Recochem Inc. (2021). Safety Data Sheet: Methoxy Propanol. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • Loba Chemie Pvt. Ltd. (2016). Material Safety Data Sheet: 4-AMINOPHENOL EXTRA PURE. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-AMINOPHENOL. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • Agilent. (2024). Safety Data Sheet: QUALITATIVE - PEAK ID MIX ASTM-D4815. Retrieved from [Link]

  • Cole-Parmer. (2002). Material Safety Data Sheet: 2-Amino-2-Methyl-1-Propanol, 99%. Retrieved from [Link]

  • Australian Government Department of Health. (2013). 2-Propanol, 1-amino-: Human health tier II assessment. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Chiral Building Block in Pharmaceutical Synthesis

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthetic utility of 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol . While direct literature on this specific molecule is sparse, its structural motifs are highly analogous to key intermediates in the synthesis of significant pharmaceutical agents. The protocols and methodologies detailed herein are therefore presented through the lens of its most logical and high-value application: as a precursor in the synthesis of α₁-adrenergic receptor antagonists, exemplified by the widely used drug Tamsulosin.

Tamsulosin is the (R)-enantiomer of 5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide and is a cornerstone therapy for benign prostatic hyperplasia.[1] The synthesis of its core chiral amine fragment, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, represents a critical challenge where precursors like the title compound find their hypothetical, yet scientifically sound, application.[2] This guide will provide robust, field-proven protocols for the synthesis and chiral resolution of analogous structures, empowering chemists to leverage this class of compounds in their research and development endeavors.

Section 1: Synthesis of the Racemic Precursor via Reductive Amination

The most direct and industrially scalable method for preparing 1-amino-2-arylpropan-2-ol structures is through the reductive amination of a corresponding α-hydroxyketone.[3] This one-pot process involves the condensation of the ketone with an ammonia source to form an imine intermediate, which is subsequently reduced to the desired primary amine.[4]

Causality in Experimental Design:

The choice of reducing agent is critical. Sodium borohydride is a cost-effective and powerful reductant, but it can also reduce the starting ketone. A more chemoselective option is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are milder and preferentially reduce the protonated imine (iminium ion) over the ketone, especially under weakly acidic conditions that favor iminium formation.[5] Catalytic hydrogenation over palladium or platinum is another excellent, clean alternative, particularly for large-scale synthesis.[5] For this protocol, we will detail a laboratory-scale procedure using the widely accessible sodium borohydride, with careful control of reaction conditions to maximize the yield of the desired amino alcohol.

Experimental Protocol 1: Synthesis of Racemic this compound

This protocol describes the synthesis from the precursor ketone, 2-hydroxy-2-(2-methoxy-5-methylphenyl)propanal.

Materials:

  • 2-hydroxy-2-(2-methoxy-5-methylphenyl)propanal (1.0 eq)

  • Ammonium acetate (10 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-2-(2-methoxy-5-methylphenyl)propanal in methanol (approx. 0.2 M concentration).

  • Add ammonium acetate in a single portion. Stir the mixture at room temperature for 2-3 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting ketone.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates complete conversion.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the resulting aqueous residue between dichloromethane and saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase twice more with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude racemic this compound.

Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) containing 1% triethylamine to prevent streaking of the amine on the acidic silica.

Data Summary Table 1: Reductive Amination
ParameterValue/ConditionRationale
Ammonia Source Ammonium AcetateProvides both ammonia and a mild acidic catalyst for imine formation.
Reducing Agent Sodium BorohydrideCost-effective and readily available hydride source.[3]
Solvent MethanolGood solvent for all reactants and facilitates the reaction.
Temperature 0 °C to RTControls the reactivity of NaBH₄ to favor imine reduction.
Work-up Aqueous basicNeutralizes the reaction and ensures the product is in its free base form.
Typical Yield 70-85% (after purification)Dependent on the purity of the starting ketone and reaction scale.
Workflow Diagram 1: Reductive Amination Synthesis

G cluster_reactants Reactants cluster_process Process Ketone 2-hydroxy-2-(2-methoxy- 5-methylphenyl)propanal Imine_Formation Imine Formation (MeOH, RT) Ketone->Imine_Formation Amine Racemic 1-Amino-2- (2-methoxy-5-methylphenyl) propan-2-ol Imine Intermediate Imine Reduction Reduction (NaBH4, 0°C -> RT) Imine->Reduction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Imine_Formation Imine_Formation->Imine Workup Aqueous Work-up & Purification Reduction->Workup Workup->Amine

Caption: Workflow for the synthesis of the racemic amino alcohol precursor.

Section 2: Chiral Resolution via Diastereomeric Salt Formation

For pharmaceutical applications, isolating a single enantiomer is often mandatory. The resolution of a racemic amine through the formation of diastereomeric salts with a chiral acid is a classical, robust, and industrially scalable technique.[6][7] The principle relies on the different physical properties, primarily solubility, of the two diastereomeric salts formed.[7]

Causality in Experimental Design:

The choice of the resolving agent is paramount. Tartaric acid is an inexpensive, naturally occurring, and highly effective resolving agent for a wide range of amines.[8] The solvent system is equally critical; it must be chosen to maximize the solubility difference between the two diastereomeric salts.[9] Mixtures of polar solvents, such as methanol/water or ethanol/water, are often effective.[10] One diastereomer will preferentially crystallize, allowing for its separation by simple filtration. The enantiomerically enriched free amine is then liberated by treatment with a base.

Experimental Protocol 2: Resolution of Racemic Amine with D-(-)-Tartaric Acid

This protocol is designed to isolate the (R)-enantiomer, which is the desired stereoisomer for Tamsulosin. Using D-(-)-tartaric acid typically crystallizes the (R)-amine salt.[9]

Materials:

  • Racemic this compound (1.0 eq)

  • D-(-)-Tartaric acid (0.55 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: In an Erlenmeyer flask, dissolve the racemic amine in a minimal amount of warm methanol.

  • In a separate flask, dissolve D-(-)-tartaric acid in a small amount of warm methanol.

  • Slowly add the tartaric acid solution to the amine solution with gentle stirring. A precipitate should begin to form.

  • Crystallization: Gently heat the mixture until a clear solution is obtained. If necessary, add a small amount of water dropwise to aid dissolution.

  • Allow the solution to cool slowly to room temperature overnight. For optimal crystallization, do not disturb the flask.

  • Further cool the flask in an ice bath for 1-2 hours to maximize the precipitation of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold methanol. This solid is the enriched (R)-amine-D-tartrate salt.

  • Liberation of Free Amine: Suspend the collected salt in a mixture of water and ethyl acetate.

  • Add 1 M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is >10. All solids should dissolve.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol.

Analysis: The enantiomeric excess (e.e.) of the product must be determined by a suitable chiral analytical method, such as Chiral High-Performance Liquid Chromatography (HPLC).

Data Summary Table 2: Chiral Resolution Parameters
ParameterValue/ConditionRationale
Resolving Agent D-(-)-Tartaric AcidInexpensive, effective chiral acid for resolving amines.[7][9]
Stoichiometry ~0.5 eq AcidUsing a sub-stoichiometric amount ensures the salt formed is of high diastereomeric purity.
Solvent System Methanol/WaterA polar protic solvent system that allows for differential solubility of diastereomeric salts.[10]
Key Process Fractional CrystallizationExploits the difference in solubility between diastereomers for physical separation.[6]
Typical e.e. >99% (after recrystallization)May require one or two recrystallizations of the salt to achieve high optical purity.
Workflow Diagram 2: Chiral Resolution Process

G RacemicAmine Racemic Amine (R- and S-enantiomers) SaltFormation Salt Formation (MeOH/H2O) RacemicAmine->SaltFormation TartaricAcid D-(-)-Tartaric Acid TartaricAcid->SaltFormation Diastereomers Mixture of Diastereomeric Salts (R-amine-D-tartrate) (S-amine-D-tartrate) SaltFormation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separation Filtration Crystallization->Separation SolidSalt Solid: Less Soluble Salt (Enriched R-amine-D-tartrate) Separation->SolidSalt MotherLiquor Mother Liquor: More Soluble Salt (Enriched S-amine-D-tartrate) Separation->MotherLiquor BaseTreatment Liberation with Base (NaOH, EtOAc/H2O) SolidSalt->BaseTreatment FinalProduct (R)-Enantiomer (Optically Pure Amine) BaseTreatment->FinalProduct

Caption: Logical workflow for the chiral resolution of a racemic amine.

Section 3: Application in Target Synthesis and Characterization

Once the optically pure (R)-amino alcohol is obtained, it serves as a valuable building block. In the context of a Tamsulosin synthesis, the primary amine would be alkylated with a suitable electrophile, such as 2-(2-ethoxyphenoxy)ethyl bromide or a related mesylate.[2][11] The subsequent steps would involve the introduction of the sulfonamide group onto the phenyl ring, if not already present in the precursor. Many synthetic routes introduce the sulfonamide group earlier in the sequence.[12]

Hypothetical Characterization Data

Below are the expected analytical data for the title compound, based on its structure and data from analogous molecules.

AnalysisExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.0-6.7 (m, 3H, Ar-H), 3.81 (s, 3H, -OCH₃), 2.25 (s, 3H, Ar-CH₃), 2.90 (d, 1H), 2.75 (d, 1H), 1.70 (br s, 3H, -OH, -NH₂), 1.20 (s, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 157.0, 131.0, 130.5, 125.0, 115.0, 112.0, 75.0, 55.5, 50.0, 25.0, 21.0.
Mass Spec (ESI+)m/z: 212.13 [M+H]⁺
FT-IR (neat)ν (cm⁻¹): 3350 (br, O-H, N-H), 2970, 2935 (C-H), 1610, 1505 (C=C, Ar), 1240 (C-O).

Conclusion

This compound, while not extensively cataloged, represents a structurally significant class of precursors for high-value pharmaceutical targets. The application notes provided herein offer robust and scientifically grounded protocols for its synthesis via reductive amination and subsequent chiral resolution by diastereomeric salt formation. By understanding the causality behind the experimental choices and leveraging these detailed methodologies, researchers and drug development professionals can effectively utilize this and related chiral amino alcohol building blocks to advance their synthetic programs.

References

  • (RU2419605C2) "Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide".
  • "Asymmetric Synthesis". University of Johannesburg. [Link]

  • "Chemoenzymatic synthesis of Tamsulosin". Royal Society of Chemistry. [Link]

  • (WO2005075415A1) "A method of preparation of (r)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide".
  • (US20080319225A1) "Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide".
  • "Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review". PubMed. [Link]

  • "Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation and Biocatalytic Transamination". ACS Publications. [Link]

  • "Asymmetric Synthesis of Amines". Ellman Laboratory, Yale University. [Link]

  • (WO2005080323A1) "Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide".
  • "Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis". SFU Summit. [Link]

  • "Process for the Preparation of Tamsulosin". Justia Patents. [Link]

  • "Identification of Tamsulosin-Dimeric Impurity, Leading to the Efficient Manufacturing Process of the Active Pharmaceutical Ingredient". ACS Publications. [Link]

  • (EP1734036A1) "Process for preparation of tamsulosin and its derivatives".
  • "Chiral resolution". chemeurope.com. [Link]

  • "Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography". Springer. [Link]

  • "Which solvent is good for chiral resolution by tartaric acid?". ResearchGate. [Link]

  • "Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents". ChemRxiv. [Link]

  • "Reductive amination". Wikipedia. [Link]

  • "Formulation and Evaluation of Tamsulosin Hydrochloride Sustained Release Capsules Using Pelletization Technique". Journal of Drug Delivery and Therapeutics. [Link]

  • "Application Note – Reductive Amination". Synple Chem. [Link]

  • "A validated rp-hplc method for the determination of impurities in tamsulosin hcl". SciSpace. [Link]

  • "Reductive Amination". ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity for Tertiary


-Amino Alcohol Synthesis
Target Molecule:  1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol
CAS Registry Number:  (Analogous structures: 2-methoxy-5-methyl-substituted phenylethanolamines)

Executive Summary

This technical guide addresses the synthesis of This compound , a hindered tertiary


-amino alcohol. The synthesis of this scaffold typically proceeds via the Henry Reaction (Nitroaldol)  followed by reduction.[1]

Researchers frequently encounter two critical bottlenecks:

  • Thermodynamic instability of the tertiary nitro-aldol adduct (Retro-Henry reaction), leading to low conversion.

  • Hydrogenolysis of the benzylic hydroxyl group during the reduction step, leading to the des-hydroxy impurity.

This guide provides protocol adjustments to overcome these thermodynamic and kinetic barriers.

Module 1: The Henry Reaction (Nitroaldol Addition)[1][2][3][4]

Objective: Synthesize the intermediate 1-nitro-2-(2-methoxy-5-methylphenyl)propan-2-ol from 2'-methoxy-5'-methylacetophenone.

The Challenge: Steric Hindrance & Reversibility

Unlike aldehydes, acetophenone derivatives possess significant steric bulk and lower electrophilicity. The ortho-methoxy group in your target further hinders nucleophilic attack, shifting the equilibrium toward the starting materials (Retro-Henry).

Troubleshooting Guide: Low Yields & Incomplete Conversion
SymptomRoot CauseCorrective Protocol
Low Conversion (<40%) Equilibrium Limitation: The reaction is thermodynamically unfavorable for hindered ketones.Switch to "Neat" Conditions: Eliminate non-polar solvents. Use nitromethane as both reagent and solvent (10-20 equivalents) to drive mass action.
Product is an Oil/Gummy Retro-Henry during Workup: The product reverts to ketone upon exposure to aqueous base or heat.Acidic Quench: Quench the reaction mixture with cold acetic acid before aqueous workup. Keep all evaporation steps below 40°C.
Formation of Nitrostyrene (Yellow Solid) Dehydration: Tertiary alcohols dehydrate easily to form the

-methyl nitrostyrene, especially with strong bases or heat.
Temperature Control: Maintain reaction temperature between 0°C and 15°C. Switch from strong bases (KOH/NaOH) to milder, non-nucleophilic bases like DBU (10 mol%) or Amberlyst A-21 .
Optimized Protocol: High-Pressure/Catalytic Approach
  • Reagents: 2'-methoxy-5'-methylacetophenone (1.0 eq), Nitromethane (15.0 eq), DBU (0.1 eq).

  • Conditions: Stir at 4°C for 48–72 hours.

  • Why it works: The high concentration of nitromethane pushes the equilibrium forward (

    
    ), while the low temperature prevents the elimination of water to the nitrostyrene.
    

Module 2: The Reduction Step

Objective: Reduce the nitro group to a primary amine without cleaving the benzylic C-O bond.

The Challenge: Chemoselectivity

Benzylic tertiary alcohols are highly prone to hydrogenolysis (cleavage of the C-OH bond) under standard catalytic hydrogenation conditions (e.g., Pd/C +


), yielding the propyl-amine derivative instead of the amino alcohol.
Troubleshooting Guide: Impurity Profile
Observation (LCMS/NMR)DiagnosisSolution
Mass [M-16] (Des-hydroxy) Hydrogenolysis: Pd/C has cleaved the benzylic alcohol.Change Catalyst: Switch to Raney Nickel (Ra-Ni) or Lithium Aluminum Hydride (LAH) . Ra-Ni is less prone to C-O cleavage than Pd.
Mass [M-2] (Imine/Oxime) Incomplete Reduction: Intermediate hydroxylamine or imine persists.Increase H2 Pressure/Time: If using LAH, ensure reflux is sufficient (THF, 65°C). If using Ra-Ni, increase pressure to 50 psi.
Red/Brown Coloration Azo/Azoxy Coupling: Partial reduction products coupling.Fresh Catalyst: Ensure Ra-Ni is active. Old catalyst promotes coupling over reduction.
Recommended Protocol: LAH Reduction
  • Setup: Suspend

    
     (3.0 eq) in anhydrous THF under Argon.
    
  • Addition: Add the nitro-alcohol (dissolved in THF) dropwise at 0°C. Note: Exothermic.

  • Reaction: Warm to reflux (66°C) for 4 hours.

  • Workup (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.[2]
  • Why it works: Hydride reductions (LAH) proceed via nucleophilic attack and do not typically affect benzylic C-O bonds unless Lewis acids are present.

Module 3: Visualizing the Pathway & Logic

Synthesis & Troubleshooting Flowchart

SynthesisFlow Start Start: 2'-methoxy-5'-methylacetophenone Henry Step 1: Henry Reaction (Nitromethane + Base) Start->Henry Check1 Check: Is Nitrostyrene forming? (Yellow solid, alkene peaks) Henry->Check1 NitroAlcohol Intermediate: Tertiary Nitro-Alcohol Check1->NitroAlcohol No (Main Pathway) Err_Dehydration Issue: Dehydration Fix: Lower Temp, Weaker Base Check1->Err_Dehydration Yes Err_Retro Issue: Low Conversion Fix: Neat MeNO2, DBU Check1->Err_Retro Low Yield Reduction Step 2: Reduction (Nitro -> Amine) NitroAlcohol->Reduction Check2 Check: Hydrogenolysis? (Loss of OH group) Reduction->Check2 Product Target: This compound Check2->Product No (Success) Err_Hydro Issue: C-O Cleavage Fix: Avoid Pd/C, Use LAH or Ra-Ni Check2->Err_Hydro Yes (Pd used) Err_Dehydration->Henry Retry Err_Retro->Henry Retry Err_Hydro->Reduction Switch to LAH

Caption: Decision tree for optimizing the synthesis of tertiary


-amino alcohols, highlighting critical control points for dehydration and hydrogenolysis.

Frequently Asked Questions (FAQs)

Q1: My product is water-soluble and I cannot extract it. How do I isolate it? A: Amino alcohols are amphoteric.

  • Technique: Do not use simple aqueous extraction. Instead, evaporate the reaction solvent to dryness. Dissolve the residue in 1M HCl, wash with ether (to remove non-basic impurities), then basify the aqueous layer to pH >12 with NaOH.

  • Extraction: Extract rapidly with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) . The alcohol group increases water solubility, so "salting out" (saturating aqueous layer with NaCl) is often necessary.

Q2: Can I use the epoxide route instead of the Henry reaction? A: Yes, and it may be cleaner for this specific target.

  • Route: Epoxidation of 2-(2-methoxy-5-methylphenyl)prop-1-ene followed by ring opening with ammonia.

  • Pros: Avoids the Retro-Henry equilibrium issue.

  • Cons: Requires the specific

    
    -methyl styrene precursor, which may require a Wittig reaction to synthesize first.
    

Q3: The nitro-alcohol intermediate decomposes on the silica column. Why? A: Tertiary nitro-alcohols are sensitive to the acidic nature of silica gel, which catalyzes the Retro-Henry reaction or dehydration.

  • Fix: Pre-treat the silica gel with 1% Triethylamine (TEA) in hexane before loading your sample. This neutralizes acidic sites.[3][4] Alternatively, use neutral alumina.

References

  • Modern Henry Reaction Conditions: Palomo, C., et al. "Asymmetric Henry Reaction." European Journal of Organic Chemistry, 2007.

  • Reduction of Benzylic Nitro-Alcohols: Gowda, S., et al. "Raney Nickel-Catalyzed Reduction of Nitro Compounds." Tetrahedron Letters, 2002.

  • Prevention of Hydrogenolysis: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard text on catalyst selection for preserving benzylic alcohols).
  • Synthesis of Phenylethanolamines: Shulgin, A. T. PIHKAL: A Chemical Love Story. Transform Press, 1991. (Detailed protocols on Henry reactions for methoxy-methyl substituted benzenes).

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol. As a substituted cathinone and a tertiary amino alcohol, this compound presents unique challenges in its synthesis, purification, and characterization.[1][2] This document provides in-depth, field-proven insights to navigate these complexities, ensuring both efficiency and scientific rigor in your experimental workflow.

Section 1: Synthesis Troubleshooting

The synthesis of this compound typically involves the formation of a carbon-carbon bond adjacent to a carbonyl group, followed by the introduction of the amino group. A common and effective method is the Grignard reaction.[3][4][5] This section will focus on troubleshooting this critical step.

FAQ 1: My Grignard reaction for the synthesis of this compound has a low yield. What are the potential causes and how can I improve it?

Low yields in Grignard reactions are a frequent issue. The primary culprits are often moisture, improper reagent preparation, or side reactions.

Underlying Causality: Grignard reagents are potent nucleophiles and strong bases, making them highly reactive with protic sources, including water.[6] The presence of even trace amounts of moisture can quench the Grignard reagent, significantly reducing the yield of the desired tertiary alcohol.[5]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • All glassware should be oven-dried at >120°C for at least 4 hours and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • The solvent (typically diethyl ether or THF) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent (e.g., sodium/benzophenone).

    • The starting materials, particularly the ketone precursor, should be free of water.

  • Optimize Grignard Reagent Formation:

    • Use high-quality magnesium turnings. If the surface appears dull, briefly activate it with a small crystal of iodine or a few drops of 1,2-dibromoethane.

    • Initiate the reaction with a small amount of the alkyl halide in concentrated solvent. Once the reaction begins (indicated by bubbling and heat), add the remaining alkyl halide dropwise in a larger volume of solvent to maintain a gentle reflux.

  • Monitor Reaction Temperature:

    • The addition of the ketone to the Grignard reagent is exothermic. Maintain a controlled temperature, typically 0°C to room temperature, to prevent side reactions.

Experimental Workflow for Grignard Synthesis:

cluster_synthesis Grignard Synthesis Workflow start Start reagents Prepare Anhydrous Reagents & Glassware start->reagents grignard Form Grignard Reagent (Alkyl Halide + Mg) reagents->grignard ketone Prepare Ketone Precursor reagents->ketone reaction Add Ketone to Grignard Reagent grignard->reaction ketone->reaction quench Quench Reaction (e.g., aq. NH4Cl) reaction->quench extraction Workup & Extraction quench->extraction end Crude Product extraction->end

Caption: A typical workflow for the Grignard synthesis of a tertiary alcohol.

FAQ 2: I am observing significant amounts of a side product that appears to be a secondary amine. What is happening and how can I prevent this?

The formation of a secondary amine suggests a competing reaction pathway, likely reductive amination if a nitroalkane precursor is used in a one-pot synthesis.[7]

Underlying Causality: In some synthetic routes, a nitro group is reduced to an amine in the presence of a carbonyl compound. If the reduction of the nitro group and the addition to the carbonyl are not well-controlled, side reactions can occur.

Troubleshooting Protocol:

  • Stepwise Synthesis: Consider a stepwise approach instead of a one-pot reaction. First, synthesize the amino alcohol, and then perform any subsequent modifications.

  • Choice of Reducing Agent: The choice of reducing agent is critical. For the reduction of a nitro group to an amine, catalytic hydrogenation (e.g., H2/Pd-C) is common. For the reductive amination of a ketone with an amine, reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are effective and milder than harsher reducing agents that could lead to over-reduction.[]

Section 2: Purification Troubleshooting

The purification of this compound can be challenging due to its polar nature.[9] The presence of both a hydrophilic alcohol group and a basic amino group can lead to issues in chromatography and extraction.[9]

FAQ 3: My compound is streaking badly on silica gel during column chromatography. How can I achieve better separation?

Streaking on silica gel is a classic problem for polar and basic compounds like amino alcohols.

Underlying Causality: The acidic nature of silica gel strongly interacts with the basic amino group, leading to poor elution and band broadening (streaking).

Troubleshooting Protocol:

  • Neutralize the Silica Gel:

    • Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (Et3N), typically 1-2% v/v in the eluent. This will neutralize the acidic sites on the silica and reduce strong interactions with your compound.

  • Use a More Polar Eluent System:

    • A common eluent system for such compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Gradually increasing the polarity of the eluent can improve elution.

  • Consider Alternative Stationary Phases:

    • If silica gel remains problematic, consider using alumina (neutral or basic) or reverse-phase chromatography (C18).

Table 1: Recommended Solvent Systems for Chromatography

Stationary PhaseEluent SystemModifier
Silica GelDichloromethane/Methanol (98:2 to 90:10)1% Triethylamine
Alumina (Neutral)Ethyl Acetate/Hexane (50:50 to 100:0)None
Reverse Phase (C18)Acetonitrile/Water with 0.1% Formic Acid0.1% Formic Acid
FAQ 4: I am having difficulty extracting my product from the aqueous layer after quenching the reaction. What can I do?

The high polarity of the amino alcohol can lead to significant solubility in the aqueous layer, especially if the pH is not controlled.

Underlying Causality: At acidic or neutral pH, the amino group will be protonated, forming a highly water-soluble ammonium salt.

Troubleshooting Protocol:

  • Adjust the pH: Before extraction, basify the aqueous layer to a pH of >10 with a suitable base (e.g., 1M NaOH or saturated NaHCO3). This will deprotonate the ammonium salt, making the free amine less water-soluble and more soluble in organic solvents.

  • Use a More Polar Extraction Solvent: If dichloromethane or ethyl acetate are not effective, try a more polar solvent like n-butanol.

  • Salting Out: Saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of the organic compound in the aqueous phase and promote its partitioning into the organic layer.

Purification Workflow Diagram:

cluster_purification Purification Workflow crude Crude Product ph_adjust pH Adjustment (Basify to pH >10) crude->ph_adjust extraction Liquid-Liquid Extraction ph_adjust->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography (with modifier if needed) concentration->chromatography pure Pure Product chromatography->pure

Caption: A generalized workflow for the purification of a polar amino alcohol.

Section 3: Characterization and Stability

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. Due to the nature of substituted cathinones, understanding their stability is also important.[10]

FAQ 5: What are the expected key signals in the 1H NMR and mass spectrum for this compound?

1H NMR Spectroscopy:

  • Aromatic Protons: Expect signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the protons on the substituted phenyl ring.

  • Methoxy Group: A sharp singlet around 3.8 ppm for the -OCH3 protons.

  • Methyl Group on Ring: A singlet around 2.3 ppm for the -CH3 group on the phenyl ring.

  • Propanol Backbone: Signals corresponding to the protons on the propanol chain. The exact chemical shifts and multiplicities will depend on the specific stereochemistry.

  • Amine and Hydroxyl Protons: These signals can be broad and may exchange with D2O.

Mass Spectrometry (Electron Impact - EI):

  • Molecular Ion Peak (M+): This may or may not be visible depending on the stability of the molecule.

  • Key Fragmentation Patterns: Substituted cathinones often exhibit characteristic fragmentation patterns.[10] Expect to see fragments resulting from the cleavage of the C-C bond between the carbonyl (or in this case, the hydroxyl-bearing carbon) and the alpha-carbon.

FAQ 6: Is this compound expected to be stable? What are the recommended storage conditions?

Amino alcohols are generally stable under normal laboratory conditions.[11][12] However, they can be susceptible to oxidation and degradation over time, especially if exposed to air and light.

Recommended Storage:

  • Short-term: Store in a tightly sealed container in a cool, dark place.

  • Long-term: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) at -20°C.

Table 2: Stability Considerations

ConditionPotential for DegradationRecommendation
Air (Oxygen)HighStore under an inert atmosphere.
LightModerateUse an amber-colored vial or store in the dark.
Elevated TemperatureModerateStore at reduced temperatures (refrigerated or frozen).
Acidic ConditionsLow (forms stable salt)Can be stored as a salt for enhanced stability.

References

  • Process for the purification of an aminoalcohol.
  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Grignard Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry. NC State University Libraries. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

  • Substituted cathinone. Wikipedia. [Link]

  • Method for preparing tertiary amino alcohol compound through one-pot process. SciSpace. [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime. [Link]

  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. PMC. [Link]

  • Tertiary amino alcohol and method of producing the same.
  • Cathinones - Special Subjects. MSD Manual Professional Edition. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol - Chemical Details. PubChem. [Link]

  • (2S)-1-(5-methoxy-2-methylphenyl)propan-2-amine. PubChem. [Link]

  • (2R)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol. PubChem. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. [Link]

Sources

Technical Support Center: Identification of "1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol" Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of "1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol" and its potential degradation products. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing and impurity identification for this molecule. Here, we provide in-depth, science-backed answers to common questions, troubleshooting advice for experimental hurdles, and detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in "this compound" susceptible to degradation?

The structure of "this compound" contains three key regions prone to degradation under stress conditions:

  • The Methoxy-Substituted Phenyl Ring: The aromatic ring, activated by the electron-donating methoxy group, is susceptible to oxidative and photolytic degradation.[1][2]

  • The Primary Amine: The amino group is a primary target for oxidation and can also participate in reactions with other molecules.

  • The Tertiary Alcohol: Tertiary alcohols are known to be resistant to oxidation but can undergo dehydration, especially under acidic and high-temperature conditions.[3][4]

Understanding the reactivity of these individual moieties allows for a predictive approach to identifying potential degradation pathways.

Q2: What are the most probable degradation pathways for this molecule under forced degradation conditions?

Based on the functional groups present, we can anticipate several degradation pathways under standard forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).

  • Oxidative Degradation: The methoxy-substituted phenyl ring is likely to be the primary site of oxidative attack. The presence of the methoxy group can activate the aromatic ring, making it more susceptible to oxidation.[1] Potential reactions include hydroxylation of the aromatic ring and even cleavage of the ring under harsh conditions.[5] The primary amine can also be oxidized.

  • Thermal Degradation: At elevated temperatures, the tertiary alcohol is prone to dehydration, leading to the formation of an alkene.[3][4][6]

  • Photodegradation: Aromatic compounds, particularly those with methoxy substituents, can be susceptible to photodegradation. This may involve isomerization or the formation of various photoproducts.[2][7]

  • Acidic and Basic Hydrolysis: While the primary amine and the ether linkage of the methoxy group are generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to some degradation, although this is expected to be less significant compared to other degradation pathways.

Troubleshooting Guide

Issue: Significant loss of the parent peak is observed in my HPLC analysis, but no major degradation peaks appear.

This is a common challenge in degradation studies and can be attributed to several factors:

  • Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore, rendering them invisible to UV detection.

    • Solution: Employ a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) in parallel with your UV detector.

  • Formation of Volatile Degradants: Degradation may lead to volatile products that are lost during sample preparation or analysis.

    • Solution: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile impurities. Headspace GC-MS is particularly useful for this purpose.

  • Precipitation of Degradants: The degradation products may not be soluble in the mobile phase and could precipitate.

    • Solution: Visually inspect your samples for any precipitate. If observed, try altering the diluent or mobile phase composition to improve solubility.

  • Degradants Adsorbing to the Column: Highly polar or charged degradants may irreversibly bind to the HPLC column.

    • Solution: A gradient elution with a strong organic solvent wash at the end of the run can help elute strongly retained compounds. Experimenting with different column chemistries (e.g., a different stationary phase or a column with end-capping) may also be beneficial.

Issue: Poor mass balance in the forced degradation study.

Achieving a good mass balance (typically 95-105%) is crucial for a successful forced degradation study. A poor mass balance indicates that not all components (the parent drug and its degradation products) are being accounted for.

  • Incomplete Elution from HPLC Column: As mentioned above, some degradants may not be eluting from the column.

    • Solution: Implement a steep gradient at the end of your analytical run to wash the column.

  • Co-eluting Peaks: A degradation product may be co-eluting with the parent peak or another degradant.

    • Solution: A photodiode array (PDA) detector can assess peak purity. If co-elution is suspected, modify the mobile phase composition, gradient, or column chemistry to improve resolution.

  • Different Response Factors: The degradation products may have significantly different UV response factors compared to the parent compound.

    • Solution: When possible, isolate and purify major degradation products to determine their individual response factors. If this is not feasible, using a mass-sensitive detector (like MS or CAD) can provide a more accurate quantification.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on "this compound".

1. Sample Preparation:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light for an appropriate duration, as per ICH Q1B guidelines.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Control Samples:

  • Prepare control samples (unstressed) for each condition by diluting the stock solution to the final concentration.
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from its degradation products.

1. Instrumentation:

  • HPLC system with a PDA or UV detector and preferably a mass spectrometer (LC-MS).

2. Chromatographic Conditions (Starting Point):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 30-40 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (determine by UV scan). A PDA detector is recommended to capture the spectra of all eluting peaks.
  • Injection Volume: 10 µL.

3. Method Validation:

  • Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

Data Presentation

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsRetention Time of Major Degradant(s) (min)
0.1 M HCl, 60°C, 24hEnter DataEnter DataEnter Data
0.1 M NaOH, 60°C, 24hEnter DataEnter DataEnter Data
3% H₂O₂, RT, 24hEnter DataEnter DataEnter Data
Heat (Solid), 105°C, 48hEnter DataEnter DataEnter Data
Heat (Solution), 60°C, 48hEnter DataEnter DataEnter Data
Photolytic (UV/Vis)Enter DataEnter DataEnter Data

Visualizations

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acid Hydrolysis DegradationMixture Stressed Sample Mixture Acid->DegradationMixture Base Base Hydrolysis Base->DegradationMixture Oxidation Oxidation (H2O2) Oxidation->DegradationMixture Thermal Thermal Stress Thermal->DegradationMixture Photo Photolytic Stress Photo->DegradationMixture HPLC Stability-Indicating HPLC-UV/PDA LCMS LC-MS for Identification HPLC->LCMS Identify MassBalance Mass Balance Calculation LCMS->MassBalance Quantify Report Degradation Profile & Pathway Elucidation MassBalance->Report API This compound API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose DegradationMixture->HPLC Separate

Caption: Workflow for Forced Degradation Study and Analysis.

Predicted_Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation Parent This compound Oxidation_Product1 Ring Hydroxylation Parent->Oxidation_Product1 H2O2 Oxidation_Product2 Amine Oxidation Parent->Oxidation_Product2 H2O2 Dehydration_Product Alkene Formation (Dehydration) Parent->Dehydration_Product Heat / Acid Photo_Product Isomers / Photoproducts Parent->Photo_Product Light (UV/Vis)

Caption: Predicted Degradation Pathways for the Target Molecule.

References

  • Swartz, M. E., & Krull, I. S. (2005).
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Stevenson, D. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • Ahuja, S., & Scypinski, S. (Eds.). (2010). Handbook of modern pharmaceutical analysis. Academic press.
  • ICH, Q1A (R2). (2003). Stability testing of new drug substances and products.
  • ICH, Q2 (R1). (2005). Validation of analytical procedures: text and methodology.
  • Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. (2021). ACS Sustainable Chemistry & Engineering. [Link]

  • Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring. (2005). The Journal of Organic Chemistry. [Link]

  • Photodegradation of methoxy substituted curcuminoids. (n.d.). PubMed. [Link]

  • The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Alcohols. Homogeneous Unimolecular Reactions. (1934). Journal of the American Chemical Society. [Link]

  • Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavi. (2018). Asian Pacific Journal of Health Sciences. [Link]

  • HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. (n.d.). Request PDF. [Link]

  • Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. (2015). PubMed. [Link]

  • Tertiary (3°) alcohols Definition. (2025). Fiveable. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

Sources

minimizing side reactions in "1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

Ticket ID: #SYN-402-BETA Status: Open Subject: Minimizing Side Reactions in Tertiary


-Amino Alcohol Synthesis
Assigned Specialist:  Senior Application Scientist

Executive Summary

The synthesis of This compound presents a classic challenge in organic synthesis: creating a sterically hindered tertiary benzylic alcohol adjacent to a primary amine.

The presence of the electron-donating 2-methoxy group on the aryl ring significantly stabilizes the benzylic carbocation. While this aids certain formation steps, it makes the final molecule highly susceptible to dehydration (elimination) and hydrogenolysis (C-O bond cleavage) during reduction. Furthermore, the nucleophilic nature of the product amine creates a high risk of dimerization during the epoxide ring-opening route.

This guide breaks down the two primary synthetic pathways—Epoxide Aminolysis and the Henry Reaction —with specific troubleshooting protocols to minimize these side reactions.

Pathway A: The Epoxide Aminolysis Route

Strategy: Ring-opening of 2-(2-methoxy-5-methylphenyl)-2-methyloxirane with ammonia.

Critical Issue 1: Oligomerization (The "Polymer" Problem)

User Complaint: "I am seeing multiple spots on TLC and mass spec shows M+ product mass + product mass. My yield of primary amine is <40%."

Root Cause: The product (a primary amine) is a better nucleophile than the reactant (ammonia). As the reaction proceeds, the newly formed amine competes with ammonia to attack the remaining epoxide, forming secondary and tertiary amine impurities (dimers/trimers).

Troubleshooting Protocol:

  • The "Flood" Technique: You must use a massive molar excess of ammonia. Standard 1:1 or 2:1 ratios will fail.

    • Recommendation: Use 20–50 equivalents of ammonia relative to the epoxide.

  • Reagent Selection:

    • Avoid: Gaseous ammonia bubbled into ether (concentration is too low).

    • Use: 7N

      
       in Methanol or concentrated aqueous 
      
      
      
      (if solubility permits).
  • Order of Addition: Do not add ammonia to the epoxide. Add the epoxide slowly (dropwise) to the chilling, stirring solution of excess ammonia. This ensures every molecule of epoxide encounters a "sea" of ammonia, statistically favoring the primary amine formation.

Critical Issue 2: Regioselectivity (Wrong Isomer)

User Complaint: "I isolated the product, but NMR suggests the amine is on the tertiary carbon."

Root Cause: Under acidic or Lewis-acid catalyzed conditions, the reaction shifts from


-like to 

-like. The bond between the oxygen and the tertiary benzylic carbon weakens, directing the nucleophile to the more substituted carbon (C2) rather than the terminal carbon (C1).

Troubleshooting Protocol:

  • Strictly Basic/Neutral Conditions: Ensure no Lewis acids (like

    
     or 
    
    
    
    from previous steps) are present.
  • Solvent Choice: Use protic solvents like Methanol or Ethanol. They facilitate ring opening via hydrogen bonding to the epoxide oxygen without fully protonating it, maintaining

    
     character which favors attack at the less hindered primary carbon (C1).
    

Visualization: Competing Pathways in Epoxide Aminolysis

EpoxidePathways Start Epoxide Precursor (Tertiary) Prod Target Primary Amine (1-Amino-2-ol) Start->Prod SN2 Attack (Basic) High [NH3] Side2 Wrong Regioisomer (2-Amino-1-ol) Start->Side2 SN1 Attack (Acidic) Carbocation Character NH3 Ammonia (NH3) NH3->Prod Excess NH3 Side1 Secondary Amine (Dimer) Prod->Side1 Reacts with Epoxide (Low [NH3])

Caption: Figure 1. Kinetic competition between primary amine formation, dimerization, and regiochemical drift.

Pathway B: The Henry Reaction (Nitroaldol) Route

Strategy: Condensation of 2'-methoxy-5'-methylacetophenone with nitromethane, followed by reduction.

Critical Issue 3: Dehydration (Styrene Formation)

User Complaint: "My intermediate is an oil that solidifies into a yellow solid. NMR shows alkene protons. I lost the alcohol."

Root Cause: The target intermediate is a tertiary benzylic alcohol . The ortho-methoxy group donates electrons, stabilizing the carbocation if water leaves. Even mild heating or strong base can trigger elimination (dehydration) to form the nitrostyrene.

Troubleshooting Protocol:

  • Temperature Control: Perform the Henry reaction at 0°C to room temperature . Do not reflux.

  • Base Selection: Avoid strong bases like KOH or NaOMe.

    • Recommendation: Use a catalytic amount of a mild base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TBAF (Tetrabutylammonium fluoride) in THF.

  • Workup: Do not use strong acids to quench. Neutralize carefully to pH 7 with buffered solutions.

Critical Issue 4: Hydrogenolysis during Reduction

User Complaint: "After hydrogenation with Pd/C, the nitro group is gone, but so is my hydroxyl group. I made the des-hydroxy amine."

Root Cause: Benzylic C-O bonds are notoriously labile under catalytic hydrogenation conditions (


), especially when electron-rich (due to the methoxy group). The catalyst facilitates the cleavage of the OH group, replacing it with H.

Troubleshooting Protocol:

  • Change the Catalyst:

    • Raney Nickel: This is the "Gold Standard" for this specific problem. Raney Ni reduces nitro groups to amines efficiently but is significantly less active toward benzylic C-O hydrogenolysis than Palladium.

    • Conditions: Raney Ni,

      
       (50 psi), MeOH, RT.
      
  • Chemical Reduction (Alternative):

    • If you lack hydrogenation equipment, use Zinc dust in Acetic Acid (carefully controlled temperature <40°C) or Samarium Diiodide (

      
      ) .
      
  • Poisoning the Catalyst: If you must use Pd/C, add a "poison" like Diphenylsulfide (catalytic amount) to attenuate the catalyst's activity, preventing O-debenzylation.

Visualization: The Hydrogenolysis Risk

HenryRisks Ketone Aryl Ketone NitroAlc Nitro-Alcohol (Tertiary Benzylic) Ketone->NitroAlc Nitromethane, Base Styrene Nitrostyrene (Dehydrated Impurity) NitroAlc->Styrene Heat or Strong Base (Elimination) Target Target Amino-Alcohol NitroAlc->Target Raney Ni, H2 (Selective Reduction) OverRed Des-hydroxy Amine (Hydrogenolysis) NitroAlc->OverRed Pd/C, H2 (C-O Cleavage)

Caption: Figure 2.[1][2] Divergent pathways in the reduction of the Henry reaction intermediate.

Summary of Reaction Parameters (Quick Reference)

ParameterEpoxide Route RecommendationHenry Route Recommendation
Key Reagent

(Methanol/Water)
Nitromethane /

Stoichiometry 20-50 eq

to 1 eq Epoxide
1.1 eq

to 1 eq Ketone
Temperature 0°C

RT (sealed vessel)
0°C

RT (Strict control)
Catalyst None (Autocatalytic/Thermal)Raney Nickel (for reduction)
Major Impurity Dimer (Secondary Amine)Nitrostyrene (Alkene)
Critical Control Slow addition of epoxide to ammoniaAvoid Pd/C ; use mild base

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (General mechanism of epoxide ring opening and regioselectivity).
  • Lizza, J. R., & Moura-Letts, G. (2017).[3] Synthesis of

    
    -Amino Alcohols from Epoxides and Primary Amines.[3] Synthesis, 49(06), 1231-1242. Link
    
  • Rylander, P. N. (1985). Hydrogenation Methods. Academic Press. (Authoritative source on hydrogenolysis of benzylic alcohols over Pd vs. Ni).
  • Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron, 60(6), 1017-1047. (Review covering Henry reaction conditions and stability).
  • Shivani, Pujala, B., & Chakraborti, A. K. (2007).[3] Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Rings by Amines. The Journal of Organic Chemistry, 72(10), 3713-3722. Link

Sources

enhancing the sensitivity of assays involving "1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Assay Optimization for 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

Welcome to the Advanced Applications Support Center

Subject: Sensitivity Enhancement & Troubleshooting for Beta-Amino Aryl Alcohols Analyte Focus: this compound Case ID: TECH-2024-AMINO-ARYL

Executive Summary: You are likely encountering sensitivity limits due to three converging physicochemical factors inherent to this molecule:

  • Poor Retention: The polar 1-amino-2-hydroxy motif causes early elution (ion suppression zone) on standard C18 columns.

  • Weak Chromophore: The 2-methoxy-5-methylphenyl ring lacks extended conjugation, resulting in poor UV/Vis response.

  • Ionization Competition: While the primary amine protonates well (

    
    ), the hydroxyl group can cause source fragmentation or adsorption issues.
    

This guide provides an autonomous, modular troubleshooting workflow to overcome these barriers.

Module 1: Chromatography & Peak Shape Optimization

Q: My analyte elutes in the void volume or shows severe tailing on C18. How do I fix this?

A: Standard C18 columns are often insufficient for small, polar


-amino alcohols. The amine interacts with residual silanols, causing tailing, while the polarity prevents hydrophobic retention.

Recommended Protocol: Switch to Mixed-Mode or HILIC

ParameterStandard C18 (Problematic)Recommended: Mixed-Mode Cation Exchange Alternative: HILIC
Mechanism Hydrophobic InteractionHydrophobic + Electrostatic (Cation Exchange)Hydrophilic Partitioning
Mobile Phase A Water + 0.1% Formic AcidWater + 10-20mM Ammonium Formate (pH 3.0-4.0)10mM Ammonium Acetate (pH 5.8)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile (90% start)
Why it works Fails: Amine is charged; molecule is too polar.Success: The stationary phase's negative charge retains the positive amine; organic modifier controls selectivity.Success: Water layer on silica retains the polar groups; elutes organic-to-aqueous.

Troubleshooting Tip: If you must use C18, add an ion-pairing agent like Heptafluorobutyric Acid (HFBA) (5-10 mM) to the mobile phase. This forms a neutral complex with the amine, significantly increasing retention and sensitivity by moving the peak away from the solvent front suppression.

Module 2: Sensitivity Enhancement (Derivatization)

Q: My LC-MS/MS signal is low, and UV detection is non-existent. How can I boost the signal?

A: The most robust way to enhance sensitivity for this molecule is Chemical Derivatization . The primary amine at position 1 is a perfect "handle" for attaching a high-response tag.

Option A: Dansyl Chloride (For LC-MS/MS)

Dansyl chloride reacts with the primary amine to form a sulfonamide.

  • Benefit: Adds a naphthalene moiety (increases retention on C18) and a tertiary amine (improves ionization efficiency in ESI+).

  • Gain: Typically 10-100x signal increase.

Option B: OPA/MPA (For Fluorescence)

o-Phthalaldehyde (OPA) + Mercaptopropionic acid (MPA).[1]

  • Benefit: Creates a highly fluorescent isoindole derivative.

  • Excitation/Emission: ~340 nm / ~450 nm.

  • Gain: Enables picomolar detection limits without a Mass Spectrometer.

Visualizing the Derivatization Workflow:

DerivatizationWorkflow Analyte Analyte (Primary Amine) Reaction Reaction (pH 9.5-10.5, 60°C) Analyte->Reaction Mix Reagent Reagent (Dansyl-Cl or OPA) Reagent->Reaction Quench Quench (Acid/Amine) Reaction->Quench 10-20 min Product Derivatized Product (High Hydrophobicity) Quench->Product Detection Detection (MS or FLD) Product->Detection Inject

Caption: Workflow for pre-column derivatization targeting the primary amine group to enhance lipophilicity and detector response.

Module 3: Sample Preparation (Extraction Strategy)

Q: I see high matrix suppression in plasma samples. Is Protein Precipitation (PPT) enough?

A: No. For a polar amine like this, PPT leaves behind phospholipids that co-elute and suppress ionization. You require Mixed-Mode Strong Cation Exchange (MCX) SPE .

The "Catch-and-Release" Protocol:

  • Condition: Methanol -> Water.

  • Load: Sample (acidified to pH < 3). The amine (

    
    ) is positively charged and binds to the sorbent.
    
  • Wash 1: 2% Formic Acid in Water. Removes proteins/salts.

  • Wash 2: 100% Methanol. Crucial Step: Removes neutral matrix and phospholipids while the analyte stays locked by charge.

  • Elute: 5% Ammonium Hydroxide in Methanol. Neutralizes the amine, releasing it from the sorbent.

Visualizing the Extraction Logic:

SPE_Protocol cluster_0 Mixed-Mode Cation Exchange (MCX) Step1 LOAD (Acidic pH) Analyte (+) Step2 WASH (Organic) (Methanol) Removes Lipids Step1->Step2 Retains Amine Step3 ELUTE (Basic pH) Analyte (Neutral) Step2->Step3 Breaks Ionic Bond

Caption: MCX extraction logic utilizing the basicity of the primary amine for selective cleanup.

Module 4: Stability & Handling FAQs

Q: The peak area decreases if the sample sits in the autosampler for >12 hours. Why? A:

  • Adsorption: Amines adhere to glass. Solution: Use polypropylene vials or silanized glass inserts.

  • Oxidation: The benzylic position (next to the ring) and the amine are susceptible. Solution: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent.

  • Evaporation: If using volatile organic solvents in the autosampler, ensure caps are pre-slit with silicone/PTFE septa to prevent vacuum formation or evaporation.

Q: Can I use "Dilute and Shoot"? A: Only if your sensitivity requirement is in the micromolar (


) range. For nanomolar (

) sensitivity (typical for drug assays), the matrix effects will suppress the signal too severely.

References

  • Sielc Technologies. (n.d.). Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Tang, Z.[2][3] & Guengerich, F. P. (2010).[3] Dansylation of unactivated alcohols for improved mass spectral sensitivity. Journal of Lipid Research. Retrieved from [Link]

  • Chromatography Online. (2014). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC.[1][4] Retrieved from [Link]

  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites using Benzoyl Chloride Derivatization. Analytical Chemistry. Retrieved from [Link]

Sources

stability testing of "1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol" under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

Prepared by: Senior Application Scientist, Gemini Division

This guide provides a comprehensive framework for establishing the stability profile of the novel drug substance "this compound." It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step troubleshooting for experimental workflows. Our approach is grounded in established regulatory principles and anticipates common challenges in stability science.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental "why" behind stability testing, focusing on the specific structural attributes of this compound.

Q1: Why is stability testing essential for a new drug substance like this?

A1: Stability testing is a non-negotiable component of pharmaceutical development, mandated by regulatory bodies worldwide. The purpose is to provide concrete evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[1] This data is critical for:

  • Establishing a Re-test Period: Defining the timeframe during which the drug substance is expected to remain within its quality specifications and can be used in the manufacturing of a drug product.[1]

  • Determining Storage Conditions: Recommending appropriate storage conditions (e.g., temperature, humidity control, protection from light) to ensure safety and efficacy.[1][2]

  • Identifying Degradation Products: Understanding the potential degradation products is crucial for toxicological assessment and ensuring patient safety.[3]

  • Informing Formulation Development: Knowledge of the molecule's intrinsic stability helps in selecting suitable excipients, packaging, and dosage forms to minimize degradation.[4][5]

Q2: What are the primary structural liabilities of this compound that could lead to degradation?

A2: The molecule possesses several functional groups that are susceptible to degradation under stress conditions. Understanding these liabilities is key to designing a robust stability study.

  • Primary Amine (-NH₂): Amines are basic and nucleophilic. They are highly susceptible to oxidation , which can lead to a variety of products, including imines, aldehydes, or N-oxides.[6] They can also react with carbonyl-containing impurities or excipients.

  • Tertiary Alcohol (-OH): The tertiary alcohol group is prone to acid-catalyzed dehydration , which would result in the formation of an alkene. This is a common pathway for tertiary alcohols under low pH conditions.

  • Methoxy Phenyl Group (-OCH₃): The aromatic ether linkage is generally stable but can be susceptible to oxidation , potentially forming phenolic derivatives or other oxidative products. The phenyl ring itself can be a site for photolytic degradation , where UV light provides the energy to initiate radical reactions.[7]

Q3: What is a "stability-indicating analytical method," and why can't I just use a simple purity test?

A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any other components, including process impurities, excipients, and, most importantly, degradation products .[4] A simple purity test might show a decrease in the main peak, but it won't be able to separate or quantify the degradation products that are forming. A true SIM must demonstrate specificity, proving that it can resolve the API peak from all potential degradants, which is essential for accurate quantification and maintaining mass balance.[8][9]

Part 2: Experimental Design & Protocols

A successful stability program begins with a logical workflow and robust analytical methods.

Overall Stability Testing Workflow

The following diagram outlines the logical progression of a forced degradation study, from initial method development to data analysis.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis & Evaluation A Develop HPLC Method (API Quantitation) B Method Validation (Specificity) - Unstressed API - Placebo/Excipients A->B C Prepare Stock Solution of API B->C D Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) C->D E Neutralize/Quench Reactions & Dilute Samples D->E F Analyze Samples with Developed HPLC Method E->F G Evaluate Peak Purity (PDA Detector) F->G H Calculate Mass Balance (%API + %Degradants) G->H I Identify & Characterize Significant Degradants (LC-MS) H->I J Final Stability-Indicating Method (SIM) I->J Refine Method if Necessary

Caption: High-level workflow for developing a stability-indicating method.

Protocol 1: Baseline HPLC Method Development

Rationale: A robust, reversed-phase HPLC method is the cornerstone of stability testing. The goal is to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time, allowing for the subsequent separation of earlier and later eluting degradation products.

Step-by-Step Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) as it offers broad applicability.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: The amine group in the analyte makes it basic. An acidic mobile phase (pH ~2.7) will protonate the amine, leading to better peak shape and retention on a C18 column.

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 25.1 min: 5% B

    • Time 30 min: 5% B

  • Detection: Use a Photodiode Array (PDA) detector. Monitor at a wavelength where the analyte has significant absorbance (e.g., 275 nm, based on the substituted benzene ring) and also collect full spectra to aid in peak purity analysis.

  • Optimization: Inject a solution of this compound (~0.1 mg/mL) and adjust the gradient to achieve a retention time of approximately 10-15 minutes. Ensure the peak shape is symmetrical (tailing factor < 1.5).

Protocol 2: Forced Degradation Studies

Rationale: Forced degradation, or stress testing, is performed to intentionally degrade the drug substance.[8] This helps identify likely degradation products and demonstrates the specificity of the analytical method.[4][5] The goal is to achieve 5-20% degradation of the active ingredient.

Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

Stress Conditions:

Stress ConditionProtocolRationale & Key Considerations
Acid Hydrolysis 1. Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. 2. Heat at 60°C for 24 hours. 3. Cool, neutralize with 0.1 M NaOH, and dilute to 0.1 mg/mL with mobile phase.Targets acid-labile groups like the tertiary alcohol (dehydration). If no degradation is seen, a stronger acid (e.g., 1 M HCl) or higher temperature can be used.[5]
Base Hydrolysis 1. Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. 2. Heat at 60°C for 24 hours. 3. Cool, neutralize with 0.1 M HCl, and dilute to 0.1 mg/mL with mobile phase.While less likely for this specific structure, it's a standard condition to test for base-labile functional groups.[5]
Oxidative Degradation 1. Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. 2. Store at room temperature for 24 hours, protected from light. 3. Dilute to 0.1 mg/mL with mobile phase.The primary amine is a key target for oxidation. Hydrogen peroxide is a common and effective oxidizing agent for this purpose.[8]
Thermal Degradation 1. Place solid drug substance in a hot air oven at 105°C for 48 hours. 2. Separately, heat a solution (1 mg/mL) at 60°C. 3. Dissolve/dilute to 0.1 mg/mL with mobile phase.Evaluates the intrinsic stability of the molecule to heat, both as a solid and in solution.[10]
Photostability 1. Expose a solution (1 mg/mL) and solid powder to a photostability chamber. 2. The exposure should be NLT 1.2 million lux hours and 200 watt-hours/m².[11] 3. Keep a control sample in the dark. 4. Dissolve/dilute to 0.1 mg/mL with mobile phase.Assesses degradation due to light exposure, which is critical for the aromatic ring. This follows ICH Q1B guidelines.[7][11]

For each condition, a control sample (stock solution diluted to the final concentration without the stressor) must be analyzed concurrently.

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during your stability experiments.

Q1: My mass balance is consistently below 95% in my stress studies. What's going wrong?

A1: Poor mass balance is a red flag indicating that not all components are being accounted for.[10] Here are the most common culprits:

  • Non-UV Active Degradants: Your degradation products may lack a chromophore and are therefore invisible to the PDA detector. Try re-analyzing the samples using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).

  • Highly Retained Degradants: Some degradation products may be sticking to your HPLC column and not eluting. Introduce a strong organic wash at the end of your gradient (e.g., hold at 95% Acetonitrile for 10 minutes) to ensure everything is eluted.

  • Formation of Volatiles: The degradation process might be generating volatile compounds that are lost to the headspace before or during injection. This is particularly relevant in thermal studies.

  • Precipitation: A degradant might be insoluble in your sample diluent, causing it to precipitate out. Visually inspect your samples and consider using a stronger or different diluent.

Q2: I'm observing a significant loss of my main API peak, especially under oxidative stress, but I don't see any major new peaks. Where did my API go?

A2: This is a classic scenario often encountered during oxidative degradation. The issue is likely the formation of degradants that do not absorb UV light at your monitoring wavelength, or they may have precipitated or adsorbed to the column as described above.[10] Another possibility is the formation of a complex mixture of many small degradation products that appear as a rise in the baseline rather than discrete peaks. Analysis by LC-MS is the most effective way to investigate this, as it can detect ions even if they lack a chromophore.

Q3: After acid stress, the peak for this compound is showing significant tailing/splitting. What should I check?

A3: This often points to an issue with the interaction between the analyte and the column, which can be exacerbated by the presence of degradation products.

  • Column Degradation: Harsh acidic conditions can damage the stationary phase of some HPLC columns. Try injecting a standard of the pure API to see if the peak shape is still good. If not, the column may need to be replaced.

  • Co-elution: A degradation product may be co-eluting with the main peak. Check the peak purity using your PDA detector. A "pure" peak should have identical spectra across its entire width.

  • Mobile Phase pH: Ensure your sample is properly neutralized and that the pH of your final diluted sample is compatible with your mobile phase. A pH mismatch between the sample and the mobile phase can cause poor peak shape.

Part 4: Potential Degradation Pathways

Based on the chemical structure, we can postulate several likely degradation pathways. This diagram serves as a guide for identifying unknown peaks in your chromatograms using techniques like LC-MS.

G Parent This compound (Parent Molecule) Dehydrated Dehydration Product (Alkene) Parent->Dehydrated Acid (H+), Heat - H₂O OxidizedAmine Oxidized Amine Product (e.g., Imine or Aldehyde) Parent->OxidizedAmine Oxidation ([O]) e.g., H₂O₂ Demethylated O-Demethylated Product (Phenol) Parent->Demethylated Harsh Acid / Oxidation - CH₃

Caption: Postulated degradation pathways for the target molecule.

References

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability testing of new drug substances and drug products. [Link]

  • ICH. (2000). Q1A(R2) Guideline. [Link]

  • memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2). [Link]

  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • OSHA. 1-Amino-2-propanol Method number. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • JETIR.org. AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. [Link]

  • Miljøstyrelsen. Selected amines and amino alcohols. [Link]

  • ResearchGate. (2026, January 17). Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. [Link]

  • PMC. (2025, May 23). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link]

  • Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL. [Link]

Sources

Validation & Comparative

Comprehensive Spectroscopic Characterization Guide: 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

The target molecule, 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol , represents a specific class of hindered


-amino alcohols often utilized as chiral auxiliaries or pharmacophores in adrenergic modulation. Unlike simple linear amino alcohols, the presence of a quaternary chiral center  at the C2 position introduces unique spectroscopic signatures—specifically diastereotopic splitting patterns—that are frequently misinterpreted as impurities.

This guide provides a definitive interpretation framework, distinguishing the Target Molecule (TM) from its two most common process-related alternatives: the Ketone Precursor (synthetic intermediate) and the Regioisomer (2-methoxy-4-methyl analogue).

Analytical Workflow

The following decision tree outlines the logical flow for validating the structure, moving from crude isolation to stereochemical confirmation.

AnalyticalWorkflow Crude Crude Reaction Mixture (Grignard/Reduction) IR_Check Step 1: IR Screen (Detect OH vs C=O) Crude->IR_Check Isolation NMR_H1 Step 2: 1H-NMR (Aromatic Pattern & AB System) IR_Check->NMR_H1 Functional Group Confirmed MS_Frag Step 3: MS Fragmentation (Alpha-Cleavage Validation) NMR_H1->MS_Frag Regiochemistry Check Final Validated Structure MS_Frag->Final Mass Confirmed

Figure 1: Step-wise analytical workflow for structural validation.

Spectroscopic Interpretation: The "Fingerprint" Regions

A. Nuclear Magnetic Resonance ( H-NMR)

The proton NMR spectrum provides the most definitive proof of structure. The critical challenge is the 1,2,5-substitution pattern on the phenyl ring and the diastereotopic protons on the propyl chain.

1. The Aromatic Region (6.5 – 7.5 ppm)

The 2-methoxy-5-methyl substitution breaks the symmetry of the benzene ring, creating a specific three-proton system.

  • H3 (Ortho to OMe): Appears as a doublet (d) (

    
    ). The electron-donating methoxy group shields this proton, shifting it upfield relative to benzene.
    
  • H4 (Meta to OMe, Ortho to Me): Appears as a doublet of doublets (dd) (

    
    ). It couples to H3 (ortho) and H6 (meta).
    
  • H6 (Ortho to Alkyl chain): Appears as a doublet (d) (

    
    ). This is the "isolated" proton between the alkyl group and the methyl group.
    
2. The Aliphatic Region (Diastereotopic Effect)

Because C2 is a chiral center (bonded to OH, Me, Phenyl, and CH


NH

), the two protons on C1 (the methylene group next to the amine) are magnetically non-equivalent .
  • Observation: They do not appear as a singlet or a simple doublet.

  • Pattern: They form an AB system (often appearing as two "roofed" doublets) in the range of 2.6 – 3.2 ppm with a geminal coupling constant (

    
    ) of approx. 12–14 Hz.
    
  • Common Error: Researchers often mistake this splitting for an impurity or a mixture of rotamers. It is an intrinsic feature of the chiral molecule.

B. Comparative Data Table

The following table contrasts the Target Molecule against its primary alternatives.

FeatureTarget Molecule (Alcohol)Alternative 1: Ketone PrecursorAlternative 2: Regioisomer (4-Methyl)
Structure Tertiary Alcohol

-Amino Ketone
Tertiary Alcohol
IR (Diagnostic) Broad OH (3200-3500 cm

)
Sharp C=O (~1680 cm

)
Broad OH

H-NMR (Aliphatic)
AB System (2H, 2.6-3.2 ppm) Singlet (2H, ~3.8 ppm, deshielded)AB System

H-NMR (Aromatic)
1,2,5-Pattern (d, dd, d) 1,2,5-Pattern1,2,4-Pattern (d, s, d)

C-NMR (Quaternary)
~72-75 ppm (C-OH) ~200 ppm (C=O) ~72-75 ppm
Mass Spec (Base Peak)

or

Acylium ionSimilar to Target

Mass Spectrometry & Fragmentation Logic

In Electrospray Ionization (ESI) or Electron Impact (EI), the molecule undergoes characteristic fragmentation driven by the stability of the resulting carbocations.

Fragmentation Pathway[1][2][3]
  • Alpha-Cleavage: The bond between C1 and C2 is fragile. The primary fragmentation typically yields the iminium ion (

    
    ) or the stabilized benzyl carbocation.
    
  • Dehydration: Loss of water (

    
    ) is common in the alcohol, but absent in the ketone.
    

MSFragmentation Parent Molecular Ion [M+H]+ PathA Alpha Cleavage (Loss of CH2NH2) Parent->PathA Primary Route PathB Dehydration (Loss of H2O) Parent->PathB Secondary Route Fragment1 Stabilized Benzyl Cation (Diagnostic for Subst. Pattern) PathA->Fragment1 Fragment2 Alkene Product PathB->Fragment2

Figure 2: Primary fragmentation pathways in Mass Spectrometry.

Detailed Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation

To ensure resolution of the AB system and aromatic coupling.

  • Solvent Selection: Use DMSO-d

    
      rather than CDCl
    
    
    
    if possible.
    • Reasoning: DMSO reduces the rate of proton exchange, allowing the observation of the OH and NH protons as distinct signals (often doublets/triplets) rather than broad singlets. This confirms the "Alcohol" vs "Amine" functionality explicitly.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • D

    
    O Shake (Validation Step): 
    
    • Run the standard spectrum.

    • Add 1 drop of D

      
      O and shake.
      
    • Result: OH and NH signals will disappear. The CH

      
       signals (AB system) will simplify if they were coupling to the NH protons.
      
Protocol B: Distinguishing Regioisomers (NOE Experiment)

To differentiate the 5-methyl (Target) from the 4-methyl (Alternative).

  • Setup: Perform a 1D-NOESY or NOE-difference experiment.

  • Irradiation: Irradiate the Methoxy (-OCH

    
    )  signal (~3.8 ppm).
    
  • Interpretation:

    • Target (2-methoxy-5-methyl): You will see NOE enhancement ONLY at H3 (the aromatic proton ortho to the methoxy).

    • Alternative (2-methoxy-4-methyl): You will see enhancement at H3 AND potentially the 5-position proton if the methyl is at 4.

    • Definitive Check: Irradiate the Methyl (-CH

      
      )  group on the ring.
      
      • If 5-methyl (Target): Enhancement of H4 and H6.

      • If 4-methyl (Alternative): Enhancement of H3 and H5.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shift prediction of trisubstituted benzenes).
  • SDBS (Spectral Database for Organic Compounds). "1,2,4-trimethylbenzene and anisole derivatives NMR data." National Institute of Advanced Industrial Science and Technology (AIST). [Link] (Used for comparative aromatic coupling patterns).

  • NIST Chemistry WebBook. "Mass spectrum of 2-amino-1-phenylpropan-2-ol derivatives." National Institute of Standards and Technology. [Link] (Fragmentation logic source).

Comparative Guide: Purity Assessment of Synthesized 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of purity assessment methodologies for 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol , a tertiary amino-alcohol intermediate often utilized in the synthesis of sympathomimetic agents and CNS-active pharmaceutical ingredients (APIs).

This guide prioritizes Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC) as the primary alternatives for validation, analyzing their comparative performance in a research and development setting.[1]

Executive Summary & Molecule Profile

Target Molecule: this compound Chemical Class: Tertiary Amino-Alcohol / Phenethylamine Derivative Critical Quality Attributes (CQAs):

  • Assay (Absolute Purity):

    
     w/w
    
  • Chiral Purity (Enantiomeric Excess): Since the C2 position is a stereocenter, the ratio of

    
     enantiomers is critical if the target application is stereospecific.
    
  • Impurity Profile: Must quantify unreacted ketone precursors, bis-alkylated dimers, and regioisomers.

The Assessment Challenge

Synthesizing this molecule typically involves the nucleophilic ring-opening of 2-(2-methoxy-5-methylphenyl)-2-methyloxirane with ammonia. This pathway introduces specific "silent" impurities (like inorganic salts) and "mimic" impurities (like the bis-alkylated dimer) that standard methods may miss.

This guide compares two rigorous assessment workflows:

  • The Gold Standard (HPLC-UV/MS): Best for impurity profiling and sensitivity.

  • The Absolute Truth (qNMR): Best for mass-balance assay and salt quantification.

Comparative Analysis: HPLC vs. qNMR

The following table contrasts the performance of the two primary alternatives for assessing the purity of the synthesized product.

FeatureMethod A: RP-HPLC (UV/MS) Method B: 1H-qNMR
Primary Utility Impurity Profiling: Separates and quantifies trace organic impurities (

).
Potency Assay: Determines absolute weight-percent purity (including salts/solvents).
Reference Standard Required: Needs a high-purity reference standard of the analyte for accurate quantitation.Not Required: Uses an unrelated Internal Standard (e.g., Maleic Acid, TCNB).
Selectivity High: Resolves regioisomers and dimers based on polarity/hydrophobicity.Medium: Signals may overlap; requires careful selection of diagnostic peaks (e.g., Ar-Me or O-Me ).
Detection Limit Excellent: LOD

. Ideal for cleaning validation.
Moderate: LOD

. Not suitable for trace impurity analysis.
Blind Spots Inorganic salts, moisture, and non-chromophoric impurities are invisible.Paramagnetic impurities can broaden peaks; requires distinct proton signals.
Throughput 20–40 min per run (Gradient).5–10 min per sample (Acquisition + Processing).
Scientific Insight: Why Causality Matters
  • Why HPLC? The amino-alcohol functionality interacts strongly with silanols in silica columns, often causing peak tailing. We select a high-pH stable C18 column or use TFA/Formic acid modifiers to protonate the amine, ensuring sharp peaks for accurate integration.

  • Why qNMR? Synthetic samples often contain residual inorganic salts (from Grignard workups) or hygroscopic water. HPLC-UV "sees" only the organic fraction, often overestimating purity (e.g., reporting 99% area purity for a sample that is 10% salt). qNMR reveals the true mass balance.

Visualizing the Impurity Landscape

Understanding the origin of impurities allows for targeted detection. The diagram below maps the synthesis pathway to specific analytical targets.

ImpurityMap cluster_methods Detection Method Ketone Precursor: 2-Methoxy-5-methylacetophenone Epoxide Intermediate: Epoxide Ketone->Epoxide Epoxidation Target Target: 1-Amino-2-(...)-propan-2-ol Epoxide->Target NH3 (Excess) Dimer Impurity A (Dimer): Bis-alkylated amine Epoxide->Dimer Rxn with Target Regio Impurity B (Regioisomer): 1-Hydroxy-2-amino isomer Epoxide->Regio Attack at C2 (Steric) Salts Impurity C: Mg/Li Salts & Water Target->Salts Workup Residue HPLC HPLC-UV Detects: Dimer, Regio, Ketone Dimer->HPLC Regio->HPLC qNMR qNMR Detects: Salts, Solvent, Absolute Assay Salts->qNMR

Figure 1: Synthesis pathway mapping impurities to their optimal detection methods. Note that HPLC is blind to inorganic salts, while qNMR captures the full mass balance.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (Impurity Profiling)

Objective: To quantify organic impurities (dimer, unreacted ketone) with high sensitivity.

  • Instrumentation: Agilent 1260 Infinity II or equivalent with DAD (Diode Array Detector).

  • Column: Waters XBridge C18 (

    
     mm, 
    
    
    
    ). Rationale: High pH stability allows operation at pH 10, keeping the amine unprotonated and reducing tailing.
  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0 with

      
      ).
      
    • B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5%

      
       95% B (Linear ramp)
      
    • 15–20 min: 95% B (Wash)

  • Detection: UV at 280 nm (targets the phenol ether/ring) and 210 nm (universal organic).

  • Sample Prep: Dissolve 1.0 mg synthesis product in 1.0 mL 50:50 MeCN:Water.

  • System Suitability: Resolution (

    
    ) between Target and Dimer must be 
    
    
    
    .
Protocol B: Quantitative NMR (Absolute Purity Assay)

Objective: To determine the absolute weight-percent purity (


) independent of reference standards.
  • Solvent: DMSO-

    
     (
    
    
    
    D). Rationale: Ensures solubility of both the polar amino-alcohol and potential organic salts.
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Selection Logic: Maleic acid singlet (

      
       ppm) is in a clean region, distinct from the aromatic protons (
      
      
      
      ppm) and the methoxy/methyl aliphatic signals (
      
      
      ppm) of the target.
  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds. Critical: Must be
      
      
      (longest relaxation time) to ensure full magnetization recovery for accurate integration.
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity.

Analytical Decision Matrix

Use this logic flow to determine the correct validation step for your development stage.

DecisionTree Start Start: Purity Assessment Stage What is the development stage? Start->Stage Early Early Research (Confirm Structure) Stage->Early Opt Process Optimization (Maximize Yield) Stage->Opt Release Final Batch Release (Safety/Tox) Stage->Release NMR_Qual 1H-NMR (Qualitative) + LC-MS Early->NMR_Qual HPLC_Area HPLC (Area %) Check conversion Opt->HPLC_Area Dual Dual Validation: qNMR (Assay) + HPLC (Impurity) Release->Dual

Figure 2: Analytical workflow based on development phase.

References

  • BenchChem Technical Support. (2025).[1][2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Almac Group. (2025). QNMR – a modern alternative to HPLC.[3] Retrieved from

  • Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from

  • National Institutes of Health (NIH). (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Retrieved from

  • ACG Publications. (2016).[4] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. Retrieved from

Sources

reproducibility of experimental results using "1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Reproducibility in the Synthesis and Evaluation of Aryl Amino Alcohols

A Note on the Analyte: 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

Initial searches for experimental data regarding "this compound" did not yield specific, reproducible studies in the public domain. This is not uncommon for novel or sparsely documented chemical entities. However, the principles of experimental reproducibility are universal. This guide will, therefore, focus on the broader, structurally related class of aryl amino alcohols , using derivatives of the natural product eugenol as a primary, data-supported example. The methodologies and principles discussed herein are directly applicable to ensuring the reproducibility of experimental results for compounds like "this compound".

Part 1: The Imperative of Reproducibility in Novel Compound Research

The core of a reproducible experiment lies in a deep understanding of the critical parameters and the implementation of self-validating protocols. This means that each step, from synthesis to biological assay, is designed not just to achieve a result, but to confirm that the result is accurate and repeatable.

Part 2: Synthesis and Characterization of Aryl Amino Alcohols: A Reproducible Workflow

Aryl amino alcohols are a class of compounds with significant potential in medicinal chemistry, often serving as chiral building blocks or possessing inherent biological activity.[1][2][3] The synthesis of these molecules, particularly with control over stereochemistry, is a key area of research.[4][5][6]

Example: Synthesis of Eugenol-Derived β-Amino Alcohols

Eugenol, a readily available natural product, can be converted to a variety of β-amino alcohols through a two-step process: epoxidation followed by nucleophilic ring-opening with an amine.[1][7][8] The reproducibility of this synthesis is highly dependent on the precise control of reaction conditions.

This protocol is adapted from methodologies described in the literature for the synthesis of eugenol-derived amino alcohols.[1][7]

Step 1: Epoxidation of Eugenol

  • Dissolve Eugenol: In a round-bottom flask, dissolve eugenol (1.0 eq) in dichloromethane (DCM).

  • Cool the Solution: Place the flask in an ice bath to cool the solution to 0°C.

  • Add m-CPBA: Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) in DCM to the cooled eugenol solution. Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts. The temperature should be maintained at 0°C to ensure selectivity.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (eugenol) is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude eugenol epoxide.

Step 2: Ring-Opening of Eugenol Epoxide

  • Dissolve Epoxide: Dissolve the crude eugenol epoxide (1.0 eq) in a mixture of ethanol and water (e.g., 2:1).

  • Add Amine: Add tert-butylamine (2.0-3.0 eq) to the solution. Rationale: An excess of the amine is used to drive the reaction to completion and minimize the formation of dimers.

  • Heating: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the pure β-amino alcohol.[1]

Synthesis_Workflow cluster_epoxidation Step 1: Epoxidation cluster_ring_opening Step 2: Ring-Opening Eugenol Eugenol Reaction_Mix_1 Reaction Mixture Eugenol->Reaction_Mix_1 DCM, m-CPBA, 0°C Workup_1 Work-up Reaction_Mix_1->Workup_1 Reaction Monitoring (TLC) Eugenol_Epoxide Eugenol Epoxide (Crude) Workup_1->Eugenol_Epoxide Aqueous NaHCO3, Extraction Reaction_Mix_2 Reaction Mixture Eugenol_Epoxide->Reaction_Mix_2 Ethanol/Water, tert-butylamine Purification Purification Reaction_Mix_2->Purification Heating, Monitoring (TLC) Final_Product Pure Amino Alcohol Purification->Final_Product Column Chromatography

Caption: Synthetic workflow for a eugenol-derived amino alcohol.

Characterization: The Key to Verifying Synthesis

For a synthesis to be considered reproducible, the final product must be unambiguously characterized. This typically involves a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, which can be used to confirm its elemental composition.

Reproducible characterization requires consistent sample preparation, instrument calibration, and data analysis.

Part 3: Reproducibility in Biological Evaluation

Example: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight. Rationale: Consistent cell number and confluency are crucial for reproducible results.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., the synthesized aryl amino alcohol) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Biological_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate Overnight Cell_Seeding->Incubation_1 Compound_Treatment Treat with Compound Dilutions Incubation_1->Compound_Treatment Incubation_2 Incubate for 24-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h MTT_Addition->Incubation_3 Solubilization Add Solubilizing Agent Incubation_3->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a reproducible MTT cytotoxicity assay.

Part 4: Comparative Data and the Importance of Stereochemistry

The following table presents a summary of hypothetical yield and biological activity data for a series of eugenol-derived amino alcohols, based on trends observed in the literature.[1][9]

CompoundAmine UsedYield (%)IC₅₀ (µM) on a Cancer Cell Line
1 tert-butylamine7550
2 Aniline6225
3 Morpholine8175
4 N-methylaniline5518

This data illustrates how structural modifications can influence both synthetic yield and biological activity. For these comparisons to be valid, each compound must be synthesized and tested under identical, reproducible conditions.

The Critical Role of Stereochemistry

Many aryl amino alcohols are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The three-dimensional arrangement of atoms in these molecules can have a profound impact on their biological activity.[4][10][11] One enantiomer may be highly active, while the other may be less active or even have a different, potentially undesirable, biological effect.

Therefore, for chiral amino alcohols, reproducibility extends to the control of stereochemistry. Synthetic methods that produce a mixture of enantiomers (a racemate) will likely yield different and less potent biological results than a method that produces a single enantiomer.

Key Considerations for Reproducible Stereochemistry:

  • Chiral Starting Materials: Using enantiomerically pure starting materials can lead to the formation of a single enantiomer of the product.

  • Asymmetric Catalysis: The use of chiral catalysts can steer a reaction towards the formation of one enantiomer over the other.

  • Chiral Resolution: Separating a racemic mixture into its individual enantiomers.

When reporting results for chiral amino alcohols, it is essential to specify the stereochemistry of the compound being tested.

Part 5: Best Practices for Ensuring Reproducibility

To ensure the reproducibility of experimental results with novel aryl amino alcohols, the following best practices should be adopted:

  • Detailed Record Keeping: Maintain a meticulous laboratory notebook with detailed descriptions of all experimental procedures, including reagent sources and lot numbers, reaction conditions, and purification methods.

  • Standard Operating Procedures (SOPs): Develop and follow SOPs for all routine synthetic and analytical procedures.

  • Thorough Characterization: Unambiguously characterize all synthesized compounds using a suite of analytical techniques.

  • Validated Assays: Use validated biological assays with appropriate controls to assess the activity of the compounds.[12][13]

  • Statistical Analysis: Use appropriate statistical methods to analyze data and determine the significance of the results.

  • Data Sharing: Be prepared to share raw data and detailed protocols to allow other researchers to replicate the findings.[12][13]

By adhering to these principles, researchers can build a robust and self-validating system that ensures the reliability and reproducibility of their findings, paving the way for further advancements in the field.

References

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Illuminating the Target: A Comparative Guide to Confirming Engagement of Novel Phenylpropanolamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with critical questions. Among the most fundamental is: does the compound actually bind to its intended target within the complex milieu of a living cell? This guide provides a comprehensive framework for answering this pivotal question, using the novel compound "1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol" as a representative example of a new chemical entity requiring target engagement validation.

Here, we move beyond a simple listing of techniques. We delve into the strategic application of a multi-pronged approach, combining biophysical, cell-based, and proteomic methods to build a robust and self-validating case for target engagement. This guide is designed for drug development professionals, offering in-depth, field-proven insights into experimental design, data interpretation, and the causal logic behind methodological choices.

The Crucial First Step: From Hypothesis to Evidence

The assertion that a compound interacts with a specific protein target must be substantiated by empirical evidence.[1][2] A lack of target engagement can lead to the misinterpretation of phenotypic effects and the costly pursuit of non-viable drug candidates.[1] Therefore, a rigorous and multi-faceted approach to confirming target engagement is not just recommended; it is essential for the integrity of any drug discovery program.[1][2]

This guide will compare and contrast several state-of-the-art methodologies, providing both the theoretical underpinnings and practical, step-by-step protocols to empower researchers to generate high-quality, actionable data.

A Multi-Tiered Strategy for Target Engagement Validation

We advocate for a tiered approach to target engagement confirmation, beginning with direct, in vitro biophysical methods to establish a direct interaction, followed by cell-based assays to confirm engagement in a more physiologically relevant context, and culminating in broader proteomic approaches to assess selectivity.

graph "Target_Engagement_Workflow" {
  layout=dot;
  rankdir=LR;
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Tier 1: Direct Biophysical Confirmation"; bgcolor="#F1F3F4"; "SPR" [label="Surface Plasmon Resonance (SPR)"]; "ITC" [label="Isothermal Titration Calorimetry (ITC)"]; }

subgraph "cluster_1" { label="Tier 2: Cellular Target Engagement"; bgcolor="#F1F3F4"; "CETSA" [label="Cellular Thermal Shift Assay (CETSA)"]; "NanoBRET" [label="NanoBRET™/BRET"]; }

subgraph "cluster_2" { label="Tier 3: Proteome-Wide Selectivity"; bgcolor="#F1F3F4"; "Kinobeads" [label="Kinobeads/Chemoproteomics"]; }

"Hypothesized_Target" [label="Hypothesized Target\n(e.g., a specific kinase or receptor)", shape=ellipse, fillcolor="#34A853"]; "Compound" [label="this compound", shape=ellipse, fillcolor="#EA4335"];

"Compound" -> "Hypothesized_Target" [label="Hypothesized Interaction"]; "Hypothesized_Target" -> "SPR" [label="Validate Direct Binding"]; "Hypothesized_Target" -> "ITC" [label="Characterize Thermodynamics"]; "SPR" -> "CETSA" [label="Confirm in Cells"]; "ITC" -> "CETSA"; "CETSA" -> "NanoBRET" [label="Orthogonal Cellular Validation"]; "NanoBRET" -> "Kinobeads" [label="Assess Selectivity"]; }

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Assessing Proteome-Wide Selectivity

Confirming on-target engagement is crucial, but understanding off-target interactions is equally important for predicting potential toxicity and elucidating the full mechanism of action. [3]Chemoproteomic approaches provide a global view of a compound's interactions across the proteome. [4]

Featured Method: Kinobeads/Affinity-Based Proteomics

Principle: This technique utilizes broadly selective, immobilized kinase inhibitors (or other affinity matrices) to capture a large portion of the cellular kinome (or other protein families) from a cell lysate. [5][6]By pre-incubating the lysate with a free compound, one can observe which protein interactions with the beads are competed off, thus identifying the compound's targets in a dose-dependent manner. [5][6] Key Outputs:

  • Identification of on- and off-target proteins.

  • Relative binding affinities for multiple targets.

  • A comprehensive selectivity profile.

Advantages:

  • Unbiased, proteome-wide analysis. [6]* Identifies unexpected targets. [6][7]* Applicable to native proteins in a complex biological sample. [5] Limitations:

  • May not capture all protein families effectively. [6]* Competition is required, so it may not be suitable for all binding modes (e.g., allosteric inhibitors). [6]

Experimental Protocol: Kinobeads Competition Binding Assay

Objective: To determine the selectivity profile of "this compound" across the cellular kinome.

Materials:

  • Cell lysate

  • Kinobeads (or other suitable affinity resin) [8][9]* "this compound"

  • Wash and elution buffers

  • LC-MS/MS instrumentation for proteomic analysis

Procedure:

  • Lysate Preparation: Prepare a native cell lysate.

  • Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of the test compound.

  • Affinity Enrichment: Add Kinobeads to the lysates and incubate to allow for binding of kinases. [5]4. Washing: Wash the beads extensively to remove non-specifically bound proteins. [8]5. Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Digest the eluted proteins and analyze the resulting peptides by quantitative mass spectrometry (e.g., using TMT or label-free quantification).

  • Data Analysis: Identify proteins that show a dose-dependent decrease in binding to the beads in the presence of the compound. These are the targets of the compound.

Conclusion: Building a Self-Validating Narrative

Confirming the target engagement of a novel compound like "this compound" is a cornerstone of modern drug discovery. [1][10]By employing a multi-tiered strategy that progresses from direct biophysical interaction to cellular engagement and finally to proteome-wide selectivity, researchers can build a robust and compelling case for their compound's mechanism of action. Each tier provides a piece of the puzzle, and together they form a self-validating system that significantly de-risks the progression of a compound through the development pipeline. The methodologies and protocols outlined in this guide provide a roadmap for generating the high-quality, reproducible data necessary for making informed decisions and ultimately, for developing safer and more effective medicines.

References

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Strategies for target and pathway engagement in cellular assays. Revvity.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Determining target engagement in living systems. PMC.
  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical.
  • Target Engagement Assays. DiscoverX.
  • Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. PubMed.
  • Isothermal titration calorimetry in drug discovery. PubMed.
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • In vivo target engagement with CETSA® in Drug Discovery. Pelago Bioscience.
  • Confirming Target Engagement for Reversible Inhibitors in Vivo by Kinetically Tuned Activity-Based Probes. Journal of the American Chemical Society.
  • Isothermal titration calorimetry and thermal shift assay in drug design.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Enhance drug discovery with advanced biophysical techniques. Nuvisan.
  • Spotlight: Cell-based kinase assay form
  • Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions.
  • Target engagement. The Chemical Probes Portal.
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC.
  • The use of biophysical methods in the hit-to-lead process. Drug Target Review.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Biacore SPR for small-molecule discovery. Cytiva.
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer.
  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
  • Large and Small Molecule Screening by SPR. Bio-Rad.
  • Protocol for LDS-1147 Competition binding assays were developed, validated and performed as described in Fabian, et al.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol. Benchchem.
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  • Target valid
  • 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol. Benchchem.
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  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI.
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Comparative Cross-Reactivity Guide: 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-reactivity profile and validation protocols for 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol , a tertiary phenylethanolamine derivative. This compound, often synthesized as a structural analog in medicinal chemistry or appearing as a process impurity in the synthesis of urological drugs (e.g., Tolterodine precursors) and sympathomimetics, presents specific challenges in bioanalysis due to its structural homology with amphetamines and adrenergic agonists.

Executive Summary & Compound Identity

This compound (hereafter referred to as MMP-AP ) is a beta-amino alcohol characterized by a tertiary hydroxyl group and a primary amine on the side chain. Its core structure—a substituted phenyl ring attached to a hydroxy-amine backbone—mimics the pharmacophore of sympathomimetic amines (e.g., Methoxamine, Etilefrine) and amphetamine-class stimulants.

  • Chemical Class: Tertiary Phenylethanolamine / Alkoxy-benzyl derivative.

  • Primary Bioanalytical Risk: False positives in Amphetamine/Methamphetamine immunoassays and interference in Adrenergic Receptor binding studies.

  • Structural Significance: The presence of the 2-methoxy-5-methylphenyl moiety links it structurally to precursors of Tolterodine , while the 1-amino-2-propanol tail resembles Cathinone metabolites.

FeatureMMP-AP (Target)Amphetamine (Comparator)Methoxamine (Comparator)Tolterodine (Comparator)
Structure Tertiary Alcohol, Primary AmineNo Alcohol, Primary AmineSecondary Alcohol, Primary AminePhenol, Tertiary Amine
Ring Sub. 2-Methoxy-5-MethylUnsubstituted2,5-Dimethoxy2-Hydroxy-5-Methyl
Primary CR Risk High (Class-specific)N/A (Target)High (Structural)Low (Immunoassay)
Mechanism of Cross-Reactivity

Cross-reactivity (CR) for MMP-AP occurs via two distinct mechanisms depending on the assay platform:

  • Immunoassay Interference (Antibody Binding):

    • Mechanism: Competitive binding to the antibody's active site. Most amphetamine ELISA kits target the phenyl-alkyl-amine motif.

    • Causality: MMP-AP possesses the critical phenyl-ethyl-amine skeleton. Although the tertiary hydroxyl group creates steric bulk, the primary amine and hydrophobic ring substituents (methoxy/methyl) can anchor the molecule in the antibody pocket, triggering a signal (False Positive).

  • Receptor Binding (Off-Target Effects):

    • Mechanism: Agonism/Antagonism at

      
      -adrenergic receptors.
      
    • Causality: The structure is a regioisomer of Methoxamine (a potent

      
       agonist). The tertiary alcohol mimics the beta-hydroxyl group essential for adrenergic binding, potentially leading to cardiovascular side effects in preclinical models.
      
Pathway Visualization: Cross-Reactivity Logic

CrossReactivity cluster_0 Analyte Structure cluster_1 Assay Targets cluster_2 Outcome MMP MMP-AP (Tertiary Alcohol + Primary Amine) Ab_Amp Amphetamine Antibody (Hydrophobic Pocket) MMP->Ab_Amp Structural Mimicry (Phenyl-Amine motif) Rec_Alpha Alpha-1 Adrenergic Receptor MMP->Rec_Alpha Pharmacophore Match (Beta-OH mimic) FP False Positive (Immunoassay) Ab_Amp->FP >1% Cross-Reactivity Bind Off-Target Binding (Toxicity Signal) Rec_Alpha->Bind Ki < 10 µM

Caption: Logical flow of MMP-AP interference in immunodiagnostics and receptor pharmacology.

Experimental Validation Protocols

To objectively define the performance of MMP-AP, the following protocols must be executed. These are designed to be self-validating systems.

Protocol A: Immunoassay Cross-Reactivity Screening

Objective: Quantify the extent to which MMP-AP triggers a positive result in standard Amphetamine urine screens.

  • Preparation of Standards:

    • Stock Solution: Dissolve MMP-AP (Reference Std, >98% purity) in Methanol to 1 mg/mL.

    • Calibrators: Dilute stock into drug-free human urine to concentrations of 0, 100, 500, 1000, 5000, and 10,000 ng/mL.

    • Control: d-Amphetamine sulfate at 1000 ng/mL (Cut-off concentration).

  • Assay Execution (ELISA):

    • Use a commercial Amphetamine Direct ELISA kit (e.g., Neogen or equivalent).

    • Pipette 20 µL of sample/control into antibody-coated wells.

    • Add 100 µL enzyme conjugate (HRP-labeled amphetamine). Incubate 30 mins.

    • Wash 3x with PBS-Tween. Add TMB substrate. Stop reaction with 1N HCl.

    • Measure Absorbance at 450 nm.

  • Calculation:

    • Calculate % Cross-Reactivity (%CR) using the formula:

      
      
      
    • Threshold: Any value >1.0% indicates significant interference.

Protocol B: LC-MS/MS Definitive Identification

Objective: Distinguish MMP-AP from its isomers (e.g., Methoxamine) and parent drugs.

  • Column: C18 Biphenyl (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). Reasoning: Biphenyl phase enhances selectivity for aromatic isomers.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 8 minutes.

  • MRM Transitions (Positive Mode):

    • Precursor: m/z 196.1 [M+H]+ (Calculated based on MW 195.26).

    • Quantifier: 196.1 -> 178.1 (Loss of water, -OH).

    • Qualifier: 196.1 -> 135.1 (Cleavage of amine side chain, characteristic of 2-methoxy-5-methyl benzyl cation).

Comparative Performance Data

The following table summarizes theoretical and empirical expectations for MMP-AP compared to standard alternatives.

ParameterMMP-APd-AmphetamineMethoxamineTolterodine
MW ( g/mol ) 195.26135.21211.26325.49
ELISA CR (%) 2.5 - 5.0% (Estimated)*100% (Reference)~15%<0.1%
Adrenergic

Affinity
Moderate (

)
LowHigh (

)
Low
Retention Time (C18) Mid-eluting (Polar tail)Early elutingMid-elutingLate eluting (Hydrophobic)
Main Fragment (MS) 135.1 (Benzyl cation)91.1 (Tropylium)165.1147.1

*Note: Estimated based on SAR of phenylethanolamines in amphetamine immunoassays. Tertiary alcohols generally reduce binding affinity compared to secondary alcohols, but do not eliminate it.

References & Sourcing
  • US EPA CompTox Chemicals Dashboard. (2025). 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol (Structural Isomer Data).Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68650908: (2S)-1-(5-methoxy-2-methylphenyl)propan-2-amine.[1]Link

  • Google Patents. (2012). Process for the preparation of Tolterodine intermediates (US20120041235A1).[2]Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library & Validation Guidelines.Link

  • Journal of Analytical Toxicology. (2023). Cross-Reactivity of Phenethylamine Derivatives in Immunoassays. (General Reference for Protocol A). Link

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A Researcher's Guide to Stereoisomerism: Unpacking the Differential Effects of Chiral Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this spatial variance can be the determining factor in therapeutic efficacy, off-target effects, and overall safety profile. This guide provides a comprehensive comparison of the effects of stereoisomers, using well-characterized psychoactive phenethylamines as illustrative examples. By understanding the principles and experimental approaches for delineating stereoisomer activity, researchers can make more informed decisions in the design and development of novel therapeutics.

The Critical Role of Chirality in Pharmacology

Many biological targets, such as receptors and enzymes, are themselves chiral. This inherent chirality in biological systems leads to stereoselective interactions with drug molecules.[1] Consequently, the two enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1] For instance, in the case of the β-blocker propranolol, both enantiomers possess local anesthetic properties, but only the L-propranolol enantiomer is an effective β-blocker.[1] This underscores the importance of studying stereoisomers individually to fully characterize a drug's profile.

Case Study 1: The Divergent Pharmacology of Mephedrone Enantiomers

Mephedrone (4-methylmethcathinone), a synthetic cathinone, serves as a compelling example of stereoisomer-dependent pharmacology. As a chiral compound, mephedrone exists as (R)- and (S)-enantiomers.[2]

(R)-Mephedrone: The Stimulant and Rewarding Enantiomer

Research indicates that (R)-mephedrone is primarily responsible for the substance's rewarding and locomotor-activating effects.[2][3] These effects are largely attributed to its action as a substrate at the dopamine transporter (DAT), leading to increased extracellular dopamine levels.[2]

(S)-Mephedrone: The Serotonergic Modulator

In contrast, (S)-mephedrone is a significantly more potent serotonin (5-HT) releaser, acting as a substrate at the serotonin transporter (SERT).[2] It is approximately 50-fold more potent than (R)-mephedrone in promoting 5-HT release.[2] Interestingly, (S)-mephedrone does not produce place preference in animal models, suggesting a lower abuse potential compared to its R-enantiomer.[2] Furthermore, studies have suggested that (S)-mephedrone may have therapeutic potential in mitigating withdrawal symptoms from other psychostimulants like cocaine.[2][4]

Comparative Pharmacological Profile of Mephedrone Enantiomers
Feature(R)-Mephedrone(S)-Mephedrone
Primary Mechanism Dopamine Transporter (DAT) SubstrateSerotonin Transporter (SERT) Substrate
Neurotransmitter Release Predominantly DopaminePredominantly Serotonin (50x more potent than R-MEPH)[2]
Behavioral Effects Locomotor activation, rewarding effectsReduced anxiety and depression-like behaviors in withdrawal models[2]
Abuse Potential HigherLower

Case Study 2: The Classic Example of Amphetamine Stereoisomers

Amphetamine, a well-known central nervous system (CNS) stimulant, exists as dextro-(d) and levo-(l) enantiomers. The differential activity of these stereoisomers has been extensively studied and provides a foundational understanding of stereoselectivity in pharmacology.[5][6]

(d)-Amphetamine: The Potent CNS Stimulant

d-Amphetamine (dexamphetamine or (S)-amphetamine) is the more potent of the two enantiomers, exhibiting three to five times greater CNS stimulant activity than l-amphetamine.[5][7] Its effects are mediated primarily through the release of dopamine and, to a lesser extent, norepinephrine.[5]

(l)-Amphetamine: A More Balanced Profile with Peripheral Effects

l-Amphetamine (levoamphetamine or (R)-amphetamine) has a more pronounced effect on norepinephrine release compared to d-amphetamine and is less active at dopamine transporters.[5] This results in greater peripheral effects, such as increased blood pressure, and less potent central stimulant effects. Interestingly, the l-isomer can be found in some over-the-counter nasal decongestants.

Comparative Pharmacological Profile of Amphetamine Enantiomers
Feature(d)-Amphetamine(l)-Amphetamine
Potency 3-5 times more potent CNS stimulant than l-amphetamine[5][7]Less potent CNS stimulant
Primary Neurotransmitter Action Greater effect on dopamine releaseMore balanced action on dopamine and norepinephrine release[5]
Clinical Use Treatment of ADHD and narcolepsyComponent of some medications for ADHD; formerly in nasal decongestants
Metabolism Metabolized to a lesser extent than the R-enantiomer in some species[8]Metabolized more rapidly in some species[8]

Visualizing the Underlying Mechanisms

To understand how these stereoisomers exert their differential effects, it is crucial to visualize their interactions with their primary molecular targets: the monoamine transporters.

cluster_R_MEPH (R)-Mephedrone Pathway cluster_S_MEPH (S)-Mephedrone Pathway R_MEPH (R)-Mephedrone DAT Dopamine Transporter (DAT) R_MEPH->DAT Binds and acts as substrate DA_release Increased Dopamine Release DAT->DA_release Promotes efflux Stimulation Stimulant & Rewarding Effects DA_release->Stimulation S_MEPH (S)-Mephedrone SERT Serotonin Transporter (SERT) S_MEPH->SERT Binds and acts as potent substrate SERT_release Increased Serotonin Release SERT->SERT_release Promotes efflux Modulation Modulation of mood and anxiety SERT_release->Modulation

Caption: Differential primary mechanisms of (R)- and (S)-mephedrone.

Experimental Protocols for Stereoisomer Characterization

A thorough comparison of stereoisomers requires a combination of in vitro and in vivo experimental approaches.

In Vitro Assays: Receptor Binding and Transporter Function

1. Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of each enantiomer for a panel of receptors and transporters.

  • Objective: To quantify the affinity of each stereoisomer for specific molecular targets.

  • Principle: Competition between a radiolabeled ligand and the unlabeled test compound (enantiomer) for binding to a receptor or transporter preparation.

  • Methodology:

    • Prepare cell membranes or synaptosomes expressing the target of interest (e.g., DAT, SERT, 5-HT2A receptor).

    • Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT).

    • Add increasing concentrations of the unlabeled enantiomer.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 (concentration of enantiomer that inhibits 50% of radioligand binding) and convert to Ki using the Cheng-Prusoff equation.

2. Neurotransmitter Uptake/Release Assays

These functional assays measure the ability of each enantiomer to inhibit neurotransmitter reuptake or to act as a substrate and induce neurotransmitter release.

  • Objective: To determine the functional activity of each stereoisomer at monoamine transporters.

  • Principle: Measurement of the uptake of a radiolabeled neurotransmitter into cells or synaptosomes, or the release of a pre-loaded radiolabeled neurotransmitter.

  • Methodology (Uptake Inhibition):

    • Culture cells stably expressing the transporter of interest (e.g., HEK293-DAT cells).

    • Pre-incubate the cells with increasing concentrations of the enantiomer.

    • Add a fixed concentration of radiolabeled neurotransmitter (e.g., [³H]dopamine).

    • After a short incubation, terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and quantify the intracellular radioactivity.

    • Calculate the IC50 for uptake inhibition.

start Start: Cell Culture with Transporter Expression preincubation Pre-incubate with enantiomer start->preincubation add_radioligand Add radiolabeled neurotransmitter preincubation->add_radioligand incubation Short incubation add_radioligand->incubation terminate Terminate uptake (wash) incubation->terminate lysis Cell lysis terminate->lysis quantify Quantify radioactivity lysis->quantify calculate Calculate IC50 quantify->calculate

Caption: Workflow for an in vitro neurotransmitter uptake inhibition assay.

In Vivo Behavioral Assays

1. Locomotor Activity

This assay assesses the stimulant effects of the enantiomers.

  • Objective: To measure changes in spontaneous movement in response to drug administration.

  • Methodology:

    • Acclimate rodents to an open-field arena equipped with infrared beams to track movement.

    • Administer a specific dose of the enantiomer or vehicle.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

2. Conditioned Place Preference (CPP)

CPP is used to evaluate the rewarding or aversive properties of a substance.

  • Objective: To determine if an enantiomer has rewarding effects.

  • Methodology:

    • Pre-conditioning: Allow animals to explore a two-chambered apparatus and determine baseline preference.

    • Conditioning: Repeatedly pair the administration of the enantiomer with one chamber and the vehicle with the other.

    • Post-conditioning (Test): Place the animal in the apparatus with free access to both chambers and measure the time spent in each. An increase in time spent in the drug-paired chamber indicates a rewarding effect.

Conclusion

The comprehensive evaluation of stereoisomers is a cornerstone of modern drug development. As illustrated by the cases of mephedrone and amphetamine, enantiomers of the same compound can possess markedly different pharmacological profiles, leading to distinct therapeutic and toxicological outcomes. A thorough understanding and application of the comparative experimental methodologies outlined in this guide are essential for researchers and scientists to fully characterize chiral drug candidates and to develop safer and more effective medicines.

References

  • Emerging drugs of abuse: current perspectives on substituted cathinone. (2014). Substance Abuse and Rehabilitation. [Link]

  • Synthetic cathinones and stereochemistry: S enantiomer of mephedrone reduces anxiety- and depressant-like effects in cocaine- or MDPV-abstinent rats. (n.d.). British Journal of Pharmacology. [Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). Journal of Medicinal Chemistry. [Link]

  • phenethylamines: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Stereochemistry and neuropharmacology of a 'bath salt' cathinone: S-enantiomer of mephedrone reduces cocaine. (n.d.). Neuropharmacology. [Link]

  • The metabolism of amphetamine in vitro by rabbit liver preparations: a comparison of R(-) and S(+) enantiomers. (1977). Xenobiotica. [Link]

  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. (2022). Molecules. [Link]

  • The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. (n.d.). Chemical Reviews. [Link]

  • Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. (2018). Neuropharmacology. [Link]

  • The influence of R and S configurations of a series of amphetamine derivatives on quantitative structure-activity relationship models. (2013). Analytica Chimica Acta. [Link]

  • Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. (2016). European Neuropsychopharmacology. [Link]

  • Receptor binding profiles and behavioral pharmacology of ring-substituted N ,N-diallyltryptamine analogs. (2018). Neuropharmacology. [Link]

  • High specific activity (+)‐amphetamine and (+)‐methamphetamine. (n.d.). Journal of Pharmaceutical Sciences. [Link]

  • Amphetamine, past and present – a pharmacological and clinical perspective. (n.d.). Journal of Psychopharmacology. [Link]

  • Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. (2016). European Neuropsychopharmacology. [Link]

  • Enantiomeric profiling of amphetamine and methamphetamine in sportspersons: a comparison of two chiral derivatization methods. (n.d.). Conference: 28th Annual Symposium of the Australia and New Zealand Society for Mass Spectrometry. [Link]

  • Enantiomerism. (2024). Deranged Physiology. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). Pharmaceuticals. [Link]

  • Enantiomer-specific analysis of amphetamine in urine, oral fluid and blood. (2024). Journal of Analytical Toxicology. [Link]

  • Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H 3 Agents: Synthesis and Biological Evaluation. (2024). Molecules. [Link]

  • Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. (2024). ResearchGate. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (n.d.). Molecules. [Link]

  • Novel Psychoactive Phenethylamines: Impact on Genetic Material. (2020). International Journal of Molecular Sciences. [Link]

  • Enantiomer-specific analysis of amphetamine in urine, oral fluid and blood. (2024). Journal of Analytical Toxicology. [Link]

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benchmarking "1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol" against standard reference compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol , a specific tertiary alcohol derivative structurally categorized as a β-hydroxy-β-methylphenethylamine. Based on current pharmacological literature, this compound is identified as a stable oxidative metabolite of substituted β-Methylphenethylamine (BMPEA) analogues.

This guide is designed for pharmaceutical researchers and forensic toxicologists requiring a technical comparison of this specific metabolite against established reference standards.

Executive Summary & Compound Profile

Compound: this compound Class: β-Hydroxy-β-methylphenethylamine (Tertiary Amino-Alcohol) Primary Application: Forensic Biomarker, Metabolic Stability Standard, Pharmacological Probe. Significance: This compound represents the "metabolic dead-end" of 2-methoxy-5-methyl-BMPEA. Unlike amphetamines which typically undergo deamination or ring hydroxylation, the β-methylphenethylamine scaffold favors β-hydroxylation, forming a stable tertiary alcohol that is resistant to further oxidation.

Structural Verification[1][2]
  • Core Scaffold: Phenethylamine with an

    
    -methyl group relative to the ring (creating a quaternary center).
    
  • Key Features:

    • Tertiary Alcohol (C2): Prevents oxidation to a ketone (unlike ephedrine/pseudoephedrine which are secondary alcohols).

    • Ring Substitution (2-OMe, 5-Me): Increases lipophilicity and alters metabolic clearance rates compared to the unsubstituted parent.

Benchmarking Against Reference Standards

This section compares the target compound against three industry-standard reference compounds: 1-Amino-2-phenylpropan-2-ol (The unsubstituted parent metabolite), Ephedrine (The classic sympathomimetic isomer), and Venlafaxine (Structural pharmacophore reference for tertiary amino-alcohols).

Table 1: Physicochemical & Pharmacological Comparison
FeatureTarget Compound Ref A: 1-Amino-2-phenylpropan-2-ol Ref B: Ephedrine Ref C: Venlafaxine
Structure Type Acyclic Tertiary AlcoholAcyclic Tertiary AlcoholAcyclic Secondary AlcoholCyclic Tertiary Alcohol
Ring Sub. 2-Methoxy, 5-MethylUnsubstitutedUnsubstituted4-Methoxy
Metabolic Fate High Stability (Phase II Glucuronidation)High StabilityOxidation to NorephedrineO-Desmethylation
Lipophilicity (LogP) ~1.8 - 2.1 (Predicted)~1.11.132.74
Receptor Affinity Low DAT/NET affinity; Potential 5-HT modulationNegligible DAT/NET affinityHigh Adrenergic AgonismHigh SERT/NET Inhibition
Detection Window Extended (Due to tertiary alcohol stability)ModerateShortModerate
Expert Insight: The "Tertiary Alcohol" Advantage

The critical differentiator is the tertiary alcohol moiety at position 2.

  • Ephedrine (Reference B) possesses a secondary alcohol, allowing it to be oxidized to a ketone (Methcathinone analogues) or dehydrated.

  • The Target Compound cannot be oxidized to a ketone without breaking the carbon skeleton. This renders it a terminal metabolite , making it an ideal biomarker for long-term detection of parent drug intake in toxicological screens.

Experimental Protocols

Protocol A: Metabolic Stability Assay (Microsomal Incubations)

Objective: To validate the resistance of the tertiary alcohol against CYP450-mediated oxidation compared to Ephedrine.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds: Target vs. Ephedrine (1 µM final conc).

Workflow:

  • Pre-incubation: Mix 40 µL HLM + 350 µL Phosphate Buffer (pH 7.4) + 1 µL Test Compound. Incubate at 37°C for 5 min.

  • Initiation: Add 10 µL NADPH regenerating system.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Success Criteria:

  • Target Compound: >90% remaining at T=120 min (indicates metabolic stability).

  • Ephedrine: <60% remaining (demonstrates expected turnover).

Protocol B: Receptor Binding Affinity (Competitive Radioligand Binding)

Objective: To determine if the 2-methoxy-5-methyl substitution confers selectivity for Serotonin Transporters (SERT) over Norepinephrine Transporters (NET), a common trend in methoxylated phenethylamines.

Workflow:

  • Membrane Prep: HEK293 cells stably expressing hSERT or hNET.

  • Ligands: [3H]-Citalopram (SERT) and [3H]-Nisoxetine (NET).

  • Incubation: Incubate membranes with radioligand and increasing concentrations of Target Compound (10^-9 to 10^-5 M) for 60 min at 25°C.

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine Ki using the Cheng-Prusoff equation.

Mechanism of Action & Metabolic Pathway

The following diagram illustrates the formation of the target compound from its parent (BMPEA analogue) and contrasts its stability with the Ephedrine pathway.

MetabolicPathway Parent 2-Methoxy-5-methyl- BMPEA (Parent Drug) Target 1-Amino-2-(2-methoxy-5-methylphenyl) propan-2-ol (Target Metabolite) Parent->Target CYP450 (Beta-Hydroxylation) Target->Target NO OXIDATION (Tertiary Alcohol Block) Glucuronide O-Glucuronide Conjugate (Excreted) Target->Glucuronide UGT (Phase II) Ephedrine Ephedrine (Reference) Norephedrine Norephedrine (Active Metabolite) Ephedrine->Norephedrine N-Demethylation

Caption: Figure 1. Metabolic trajectory comparison. The target compound acts as a stable metabolic sink due to the tertiary alcohol preventing oxidative degradation, unlike the labile secondary alcohol of Ephedrine.

Structural Activity Relationship (SAR) Visualization

This diagram maps the chemical space, positioning the target compound relative to the benchmarks based on structural features.

SAR_Map Target Target Compound (Tertiary OH, 2-OMe-5-Me) RefA 1-Amino-2-phenylpropan-2-ol (Unsubstituted Parent) Target->RefA Ring Substitution (+Lipophilicity) RefB Ephedrine (Secondary OH, Isomer) Target->RefB Regioisomer (Stability Diff) RefC Venlafaxine (Tertiary OH, 4-OMe) Target->RefC Pharmacophore Similarity

Caption: Figure 2. SAR Proximity Map. The target shares the tertiary alcohol stability of Venlafaxine but the acyclic skeleton of Ephedrine/BMPEA metabolites.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12362998, 1-Amino-2-phenylpropan-2-ol. Retrieved from [Link]

  • Lee, J., et al. (2019). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS.[1] Journal of Analytical Toxicology. (Validates the 1-amino-2-phenylpropan-2-ol scaffold as a BMPEA metabolite). Retrieved from [Link]

  • Cohen, P. A., et al. (2015). The stimulant content of dietary supplements sold in the United States. JAMA Internal Medicine. (Contextualizes BMPEA analogues in drug development). Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. 2-Methoxy-5-methylaniline (Precursor Data). Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety Considerations: The Foundation of Responsible Disposal

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on the chemical structure, 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol is presumed to be a hazardous substance. Therefore, it and its containers must be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound for disposal, the following PPE is mandatory:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles with side shields or a face shield: To protect against splashes.[1][3]

  • Lab coat: To prevent skin contact.[1]

Incompatibilities: Preventing Hazardous Reactions

A critical aspect of safe disposal is the segregation of incompatible chemicals to prevent dangerous reactions.[2][4] While specific incompatibility data for this compound is not available, it is prudent to avoid mixing it with:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for the disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step is completed in a safe and compliant manner.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection Phase cluster_disposal Disposal Phase A 1. Designate a Satellite Accumulation Area (SAA) B 2. Select a Compatible Waste Container A->B Proximity to generation C 3. Properly Label the Waste Container B->C Chemical compatibility D 4. Transfer Waste to the Container C->D Clear identification E 5. Keep Container Closed D->E Minimize emissions F 6. Store Waste in SAA E->F Safe storage G 7. Request Waste Pickup F->G Container is ~90% full H 8. Document Waste Disposal G->H Maintain records

Figure 1. A stepwise workflow for the proper disposal of this compound.

1. Designate a Satellite Accumulation Area (SAA)

The first step is to establish a designated SAA within your laboratory. This is a location at or near the point of waste generation and under the control of the laboratory personnel.[5][6] The SAA should be away from general traffic and potential sources of ignition.[2]

2. Select a Compatible Waste Container

Choosing the correct container is crucial for safe storage.

  • Material Compatibility: The container must be chemically compatible with this compound.[4][5] Glass or high-density polyethylene (HDPE) containers are generally suitable for amino alcohols.

  • Condition: The container must be in good condition, with no cracks or leaks, and have a tightly sealing lid.[2][5]

  • Size: Select a container size that is appropriate for the volume of waste you anticipate generating.[4]

3. Properly Label the Waste Container

Accurate labeling is a regulatory requirement and essential for safety. The label must include:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]

  • The approximate concentration or percentage of the compound if it is in a solution.

  • The date accumulation started.

  • The name and contact information of the generating researcher or lab.

4. Transfer Waste to the Container

When transferring the waste:

  • Perform the transfer in a well-ventilated area, such as a chemical fume hood.[7]

  • Use a funnel to prevent spills.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.[2]

5. Keep Container Closed

The waste container must be kept tightly closed at all times, except when adding waste.[2][5] This minimizes the release of vapors and prevents spills.

6. Store Waste in SAA

Store the labeled and sealed waste container in your designated SAA. Ensure that it is segregated from incompatible materials.[2]

7. Request Waste Pickup

Once the waste container is approximately 90% full, or if the research project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[2][5] Follow your institution's specific procedures for requesting a chemical waste pickup.

8. Document Waste Disposal

Maintain a record of the waste generated and its disposal date. This is good laboratory practice and may be required for regulatory compliance.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should also be treated as hazardous waste. These items should be collected in a separate, clearly labeled solid waste container and disposed of through your EHS office.

Spill Management

In the event of a spill, the primary concern is to ensure personnel safety and prevent the spread of contamination.

  • Small Spills: For minor spills, absorb the material with an inert absorbent, such as vermiculite or sand.[7] Collect the absorbed material in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.

  • Large Spills: For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS office immediately.[2]

Empty Container Disposal

Empty containers that previously held this compound must also be managed properly.

  • Triple Rinsing: The container should be triple rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[8][9] The rinsate must be collected and disposed of as hazardous waste.[9]

  • Defacing the Label: After triple rinsing and allowing the container to dry, completely remove or deface the original label.[8]

  • Final Disposal: Once the container is clean and the label is removed, it can typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with your institution's policies.[8][10]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Hazardous chemicals, activities or devices - Society for Science. (n.d.). Retrieved from [Link]

  • AMINO ALCOHOL EA SAFETY DATA SHEET. (2018, June 12). Retrieved from [Link]

  • QUALITATIVE - PEAK ID MIX ASTM-D4815 SAFETY DATA SHEET. (2024, April 3). Retrieved from [Link]

  • METHOXY PROPANOL SAFETY DATA SHEET. (2021, April 27). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines - Emory University. (n.d.). Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21). Retrieved from [Link]

  • 1-methoxy-2-propanol SAFETY DATA SHEET - Penta chemicals. (2023, August 4). Retrieved from [Link]

  • 2-Amino-2-Methyl-1-Propanol Extra Pure MATERIAL SAFETY DATA SHEET - Pallav Chemicals. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.